molecular formula C16H26ClNO B3026165 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride CAS No. 18296-66-7

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride

Katalognummer: B3026165
CAS-Nummer: 18296-66-7
Molekulargewicht: 283.83 g/mol
InChI-Schlüssel: DFJWANUNVMDWGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

α-Butylaminohexanophenone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications.>

Eigenschaften

IUPAC Name

2-(butylamino)-1-phenylhexan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-3-5-12-15(17-13-6-4-2)16(18)14-10-8-7-9-11-14;/h7-11,15,17H,3-6,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWANUNVMDWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)NCCCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342213
Record name 2-(Butylamino)-1-phenylhexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18296-66-7
Record name 2-(Butylamino)-1-phenylhexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

monoamine transporter binding affinity of 2-(butylamino)-1-phenyl-1-hexanone

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacodynamics and Monoamine Transporter Binding Affinity of 2-(butylamino)-1-phenyl-1-hexanone: A Technical Whitepaper

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals

Executive Summary & Structural Context

2-(butylamino)-1-phenyl-1-hexanone, commonly identified in forensic and pharmacological literature as N-butylhexedrone , is a synthetic cathinone derivative characterized by an extended N-alkyl chain[1]. As a higher homolog of the potent psychostimulant N-ethylhexedrone (NEH), N-butylhexedrone provides a critical case study in the Structure-Activity Relationship (SAR) of β-keto phenethylamines.

While lower-chain cathinones act as potent central nervous system stimulants by increasing synaptic concentrations of monoamine neurotransmitters[2], elongating the N-alkyl chain fundamentally alters the molecule's interaction with solute carrier 6 (SLC6) transporters. This whitepaper systematically evaluates the binding affinity of N-butylhexedrone at human monoamine transporters (hDAT, hNET, hSERT), elucidates the steric mechanisms governing its atypical pharmacological profile, and details the rigorous experimental workflows required for its preclinical assessment.

Pharmacodynamics: The Steric Penalty of N-Alkylation

Synthetic cathinones exert their primary neurochemical effects by binding to the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)[2]. The pharmacological efficacy of these compounds is highly sensitive to the volumetric constraints of the transporter binding pockets.

Mechanism of Action & S1 Pocket Dynamics

N-ethylhexedrone is a pure and potent inhibitor of DAT and NET reuptake, driving robust locomotor stimulation[1]. However, the elongation of the amine substituent from an ethyl to a butyl group in 2-(butylamino)-1-phenyl-1-hexanone introduces significant steric bulk.

The central S1 binding pocket of hDAT is a tightly constrained hydrophobic cavity. For competitive reuptake inhibitors, the amine nitrogen must form a critical hydrogen bond with the Asp79 residue of hDAT to stabilize the transporter in an outward-facing, closed conformation. While methyl and ethyl groups fit optimally within this cavity, the linear, highly flexible four-carbon butyl chain exceeds the volumetric limits of the S1 pocket. This steric clash prevents deep insertion of the ligand, drastically reducing the binding affinity ( Ki​ ) and inhibitory potency ( IC50​ ).

Translation to Behavioral Output

The in vitro steric hindrance directly correlates with atypical in vivo pharmacodynamics. In comprehensive rodent behavioral assays, N-butylhexedrone produced weak psychostimulant-like effects and actually depressed locomotor activity, failing to fully substitute for methamphetamine in drug discrimination paradigms[3]. This confirms that the bulky N-butyl substitution effectively neutralizes the robust dopaminergic signaling typically associated with hexedrone derivatives.

TransporterPathway Ligand 2-(butylamino)-1-phenyl-1-hexanone (Sterically Hindered) DAT Dopamine Transporter (DAT) S1 Binding Pocket Ligand->DAT Weak Affinity NET Norepinephrine Transporter (NET) Ligand->NET Weak Affinity SERT Serotonin Transporter (SERT) Ligand->SERT Negligible Synapse Synaptic Cleft (Minimal Monoamine Elevation) DAT->Synapse Normal DA Clearance NET->Synapse Normal NE Clearance Behavior Behavioral Output: Locomotor Depression Synapse->Behavior Lack of Stimulation

Monoamine transporter interaction pathway of N-butylhexedrone detailing weak binding affinity.

Quantitative SAR Comparison

To contextualize the impact of N-alkylation, the following table summarizes the comparative pharmacological profiles of the ethyl and butyl hexedrone homologs.

CompoundChemical StructureN-Alkyl SubstitutionDAT/NET Inhibition PotencyIn Vivo Behavioral Output
N-Ethylhexedrone 2-(ethylamino)-1-phenylhexan-1-oneEthyl (-CH₂CH₃)High (Potent Reuptake Inhibitor)Robust Locomotor Stimulation
N-Butylhexedrone 2-(butylamino)-1-phenyl-1-hexanoneButyl (-CH₂CH₂CH₂CH₃)Weak (Steric Hindrance)Locomotor Depression

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the binding affinity of novel cathinones like N-butylhexedrone, researchers must utilize robust in vitro radioligand displacement workflows. The following protocol integrates self-validating internal controls to ensure data integrity and isolate binding affinity from transport kinetics.

Rationale for Radioligand Selection (Causality)

A common pitfall in monoamine assays is using radiolabeled neurotransmitters (e.g., [³H]dopamine) for binding studies. Because dopamine is a substrate, it is actively transported into the cell, confounding binding affinity ( Ki​ ) with transport kinetics ( Vmax​ ). To measure true reuptake inhibition affinity, this protocol utilizes [³H]WIN 35,428 , a cocaine analog that binds exclusively to the outward-facing conformation of DAT without being transported.

Step-by-Step Radioligand Binding Assay
  • Cell Culture & Membrane Preparation :

    • Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS.

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Radioligand Competition Setup :

    • Utilize highly selective radioligands: [³H]WIN 35,428 (DAT), [³H]nisoxetine (NET), and [³H]citalopram (SERT).

    • Incubate 50 µg of membrane protein with a fixed, Kd​ -matched concentration of the radioligand and varying concentrations of 2-(butylamino)-1-phenyl-1-hexanone ( 10−10 to 10−4 M).

  • Internal Validation Controls :

    • Positive Controls : Run parallel assays with Cocaine and MDPV to validate assay sensitivity and dynamic range.

    • Non-Specific Binding (NSB) : Dedicate wells containing 10 µM indatraline (a non-selective monoamine reuptake inhibitor) to define baseline radioactive noise.

  • Filtration and Quantification :

    • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize charge and reduce non-specific binding).

    • Wash filters rapidly with ice-cold buffer to trap the bound radioligand while halting further kinetic exchange.

    • Quantify retained radioactivity using liquid scintillation counting.

  • Data Analysis :

    • Fit the displacement data to a one-site competitive binding model using non-linear regression to determine the IC50​ .

    • Convert IC50​ to the absolute binding constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow Prep HEK293 Culture (hDAT/hNET/hSERT) Incubate Radioligand Displacement Prep->Incubate Wash Rapid Filtration & Washing Incubate->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 & Ki Calculation Count->Analyze

Step-by-step in vitro radioligand displacement workflow for monoamine transporter affinity.

References

  • Title: Synthetic cathinones: an updated harms assessment (accessible) Source: GOV.UK URL: [Link]

  • Title: A review of synthetic cathinones emerging in recent years (2019–2022) Source: PMC (NIH) URL: [Link]

  • Title: Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents Source: PubMed (NIH) URL: [Link]

Sources

An In-Depth Technical Guide to the Toxicological Properties of 2-(butylamino)-1-phenyl-1-hexanone (N-butylhexedrone) in Biological Models

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader:

The following guide synthesizes the currently available scientific information on the toxicological properties of 2-(butylamino)-1-phenyl-1-hexanone, a synthetic cathinone commonly known as N-butylhexedrone. It has come to our attention during the research for this guide that there is a significant lack of comprehensive toxicological data for this specific compound in peer-reviewed scientific literature. Much of the available information is inferred from studies on structurally similar cathinones, particularly N-ethylhexedrone (NEH). While this guide presents the most current understanding, the reader should be aware of these data gaps. The absence of robust, direct toxicological studies on N-butylhexedrone underscores a critical area for future research to fully characterize its potential risks to human health.

Introduction: The Emergence of N-butylhexedrone

N-butylhexedrone is a synthetic cathinone, a class of novel psychoactive substances (NPS) that are structurally related to cathinone, the active alkaloid in the khat plant (Catha edulis)[1]. These synthetic derivatives are often produced in clandestine laboratories to mimic the stimulant effects of controlled substances like cocaine and amphetamines while circumventing existing drug laws[1]. First synthesized in the 1960s, N-butylhexedrone has more recently emerged on the recreational drug market[2]. As with many NPS, a thorough understanding of its pharmacological and toxicological profile lags behind its availability and use, posing a significant challenge to public health and clinical toxicology[3][4]. This guide aims to provide a detailed overview of the known toxicological properties of N-butylhexedrone in biological models, drawing from direct studies where available and from research on its close structural analogs.

Pharmacodynamics: Interaction with Monoamine Transporters

The primary mechanism of action for synthetic cathinones involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[4][5]. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting these transporters, synthetic cathinones increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to their characteristic stimulant effects[6].

While direct and quantitative data on N-butylhexedrone's affinity for these transporters is limited, studies on its close analog, N-ethylhexedrone (NEH), provide valuable insights. NEH demonstrates a high affinity for DAT and a significantly lower affinity for SERT, suggesting it is a dopamine-selective reuptake inhibitor[7]. This profile is consistent with a high potential for abuse. It is plausible that N-butylhexedrone shares this selectivity for the dopamine transporter.

Table 1: Monoamine Transporter Inhibition and Binding Affinity of N-ethylhexedrone (NEH) and Cocaine [7]

CompoundDAT IC50 (µM)SERT IC50 (µM)DAT Ki (µM)SERT Ki (µM)
NEH 0.073 (±0.013)>1000.121 (±0.012)35.94 (±8.51)
Cocaine 0.238 (±0.016)2.01 (±0.28)0.307 (±0.04)0.56 (±0.04)

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Data are presented as mean ± SEM.

The data in Table 1 illustrates that NEH is a more potent inhibitor of dopamine uptake than cocaine, with significantly less activity at the serotonin transporter. This pronounced selectivity for DAT is a key factor in the psychostimulant effects of this class of compounds[7].

In Vitro Toxicology: Assessing Cellular-Level Effects

In vitro studies are crucial for elucidating the direct cytotoxic and neurotoxic potential of new psychoactive substances. These studies often utilize cell lines, such as human neuroblastoma (SH-SY5Y) cells or hepatocyte-derived cells (HepG2), to model the effects on neurons and liver cells, respectively[3][8].

Neurotoxicity

Research comparing N-ethylhexedrone (NEH) and buphedrone in human nerve cell lines demonstrated that both compounds caused a loss of neuronal viability starting at a concentration of 100 µM[9]. Notably, NEH also induced similar toxicity in microglial cells at the same concentration, whereas buphedrone did not, suggesting different cellular susceptibilities[9]. NEH primarily induced late apoptosis/necrosis in microglia, while buphedrone led to early apoptosis[9]. Furthermore, NEH was observed to uniquely trigger microglial activation, characterized by changes in cell morphology[9].

A study on a series of N-ethyl substituted cathinones, including NEH, found that increasing the length of the aliphatic side chain may be associated with increased cytotoxicity in PC12 cells, a cell line derived from a rat adrenal gland tumor[7][10]. All the tested N-ethyl cathinones exhibited greater cytotoxicity than methamphetamine in this model[10].

Hepatotoxicity

The liver is a primary site of drug metabolism and is therefore susceptible to toxicity from xenobiotics[8][11]. While direct studies on the hepatotoxicity of N-butylhexedrone are not currently available, research on other synthetic cathinones, such as buphedrone, butylone, and 3,4-DMMC, has demonstrated their potential to cause liver damage[8]. These compounds were shown to induce oxidative stress, disrupt mitochondrial function, and trigger both apoptosis and necrosis in primary rat hepatocytes[8]. The metabolic fate of these cathinones played a significant role in their toxicity, with hepatic metabolism reducing the toxicity of buphedrone but increasing that of butylone and 3,4-DMMC[8]. Given these findings, it is reasonable to hypothesize that N-butylhexedrone may also exert hepatotoxic effects, a critical area for future investigation.

In Vivo Toxicology: Effects in Animal Models

Animal models provide essential information about the systemic effects of substances, including their impact on behavior, physiology, and organ systems.

Acute Toxicity

Currently, there is no publicly available data on the median lethal dose (LD50) of N-butylhexedrone. This represents a significant gap in the toxicological profile of this compound.

Behavioral Effects

In vivo studies in mice have shown that N-butylhexedrone and its analog NEH induce typical stimulant behaviors such as excitation and stereotypies at doses ranging from 4 to 64 mg/kg[9]. However, some behavioral differences have been noted, with buphedrone causing jumping and aggression, while NEH led to retropulsion and circling[9]. Both NEH and buphedrone demonstrated a potential for abuse, as indicated by their ability to induce a conditioned place preference in mice at doses of 4 and 16 mg/kg[9]. Interestingly, mice withdrawn from NEH exhibited behaviors suggestive of depression, an effect not observed with buphedrone[9].

Cardiovascular and Thermoregulatory Effects

Synthetic cathinones are known to cause sympathomimetic effects, including increased heart rate (tachycardia) and blood pressure (hypertension)[12][13]. Case reports of human intoxication with NEH have documented severe hyperthermia (body temperature >41°C) and tachycardia (>160 beats per minute)[12][13]. While specific in vivo studies detailing the cardiovascular and thermoregulatory effects of N-butylhexedrone in animal models are lacking, it is highly probable that it would produce similar dose-dependent increases in heart rate, blood pressure, and body temperature.

Organ Toxicity and Histopathology

There is a notable absence of published studies examining the histopathological effects of N-butylhexedrone administration in animal models. Such studies are crucial for identifying target organ toxicity and understanding the long-term consequences of exposure. Research on other synthetic cathinones has indicated the potential for cardiac and pulmonary damage[14][15].

Metabolism

The metabolism of synthetic cathinones typically occurs in the liver via cytochrome P450 (CYP) enzymes and involves several key pathways, including N-dealkylation, reduction of the ketone group, and hydroxylation of the aromatic ring[16]. While the specific metabolic pathways and CYP isoforms involved in the metabolism of N-butylhexedrone have not been fully elucidated, studies on the structurally similar N-ethylhexedrone (NEH) in mice have identified metabolites resulting from N-dealkylation and reduction of the ketone group[16]. It is highly likely that N-butylhexedrone undergoes similar metabolic transformations. The involvement of polymorphic CYP enzymes, such as CYP2D6, in the metabolism of cathinones could contribute to inter-individual differences in toxicity and clinical effects[8].

Experimental Protocols

To facilitate further research into the toxicology of N-butylhexedrone, this section provides standardized protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of N-butylhexedrone on the viability of a relevant cell line (e.g., SH-SY5Y or HepG2).

Materials:

  • N-butylhexedrone hydrochloride

  • SH-SY5Y or HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of N-butylhexedrone in sterile PBS or culture medium. Perform serial dilutions to obtain the desired test concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with medium containing various concentrations of N-butylhexedrone. Include a vehicle control (medium with no drug) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the EC50 value (the concentration that reduces cell viability by 50%).

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat Cells with Compound seed->treat prepare Prepare N-butylhexedrone Dilutions prepare->treat incubate Incubate for 24/48h treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan mtt->dissolve read Read Absorbance dissolve->read calculate Calculate % Viability read->calculate ec50 Determine EC50 calculate->ec50

Workflow for In Vitro Cytotoxicity Assessment.
In Vivo Locomotor Activity Assessment

This protocol is designed to evaluate the stimulant effects of N-butylhexedrone in mice.

Materials:

  • N-butylhexedrone hydrochloride

  • Male Swiss-Webster mice (8-10 weeks old)

  • Sterile saline (0.9% NaCl)

  • Open-field activity chambers equipped with infrared beams

  • Animal scale

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each mouse individually into an open-field chamber and allow it to habituate for 30 minutes.

  • Drug Administration: Weigh each mouse and administer N-butylhexedrone (e.g., 1, 3, 10, 30 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Data Recording: Immediately return the mouse to the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 2 hours.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Compare the total activity between different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Locomotor_Activity_Workflow acclimate Acclimate Mice to Testing Room habituate Habituate Mice in Open-Field Chambers acclimate->habituate administer Administer N-butylhexedrone or Vehicle habituate->administer record Record Locomotor Activity administer->record analyze Analyze Data (Time Course & Dose-Response) record->analyze

Workflow for In Vivo Locomotor Activity Study.

Conclusion and Future Directions

N-butylhexedrone is a synthetic cathinone with a toxicological profile that is not yet well-defined. Based on data from its close analog, N-ethylhexedrone, and other synthetic cathinones, it is likely a potent dopamine reuptake inhibitor with a significant potential for abuse and toxicity. The primary toxicological concerns include neurotoxicity, potential hepatotoxicity, and adverse cardiovascular and thermoregulatory effects.

The significant gaps in the existing scientific literature highlight the urgent need for further research. Future studies should focus on:

  • Quantitative Pharmacological Characterization: Determining the IC50 and Ki values of N-butylhexedrone at DAT, NET, and SERT to accurately define its pharmacological profile.

  • Acute and Chronic Toxicity Studies: Establishing the LD50 and conducting repeated-dose toxicity studies in animal models to identify target organs and long-term health risks.

  • In Vitro Mechanistic Studies: Investigating the specific mechanisms of N-butylhexedrone-induced cytotoxicity in various cell types, including primary hepatocytes and neurons.

  • Metabolism and Pharmacokinetics: Elucidating the metabolic pathways of N-butylhexedrone, identifying the specific CYP enzymes involved, and characterizing its pharmacokinetic profile.

  • Histopathological Evaluation: Conducting detailed histopathological examinations of tissues from animal models to assess organ damage.

A comprehensive understanding of the toxicological properties of N-butylhexedrone is essential for informing public health policies, guiding clinical management of intoxications, and developing effective harm reduction strategies.

References

  • Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment. (2020). Request PDF. [Link]

  • Piris, E., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience, 14(4), 658-672. [Link]

  • de Mello-Sampayo, C., et al. (2021). Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment. Neurotoxicity Research, 39(2), 392-412. [Link]

  • Barros, R., et al. (2021). From street to lab: in vitro hepatotoxicity of buphedrone, butylone and 3,4-DMMC. Archives of Toxicology, 95(4), 1437-1450. [Link]

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link]

  • Vanattou-Saïfoudine, N., et al. (2012). Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission. Psychopharmacology, 223(3), 339-353. [Link]

  • Papaseit, E., et al. (2025). Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone. Scilit. [Link]

  • Shevyrin, V., et al. (2020). Identification and analytical characterization of the synthetic cathinone N-butylhexedrone. Drug Testing and Analysis, 12(1), 159-163. [Link]

  • Center for Forensic Science Research & Education. (2019). N-butyl Hexedrone. [Link]

  • ResearchGate. (n.d.). Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link]

  • Martínez-Clemente, J., et al. (2012). Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone. British Journal of Pharmacology, 167(1), 135-150. [Link]

  • Hiranita, T., et al. (2013). Novel ways of targeting the dopamine transporter. Current Topics in Behavioral Neurosciences, 16, 191-218. [Link]

  • ResearchGate. (n.d.). Identification and analytical characterization of the synthetic cathinone N‐butylhexedrone | Request PDF. [Link]

  • Tsuruya, Y., et al. (2017). Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy. Methods in Molecular Biology, 1630, 241-250. [Link]

  • National Center for Biotechnology Information. (n.d.). n-Butylhexedrone. PubChem Compound Database. [Link]

  • Moreno-Torres, R., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Food and Chemical Toxicology, 175, 113735. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link]

  • Dunlop, L. C., et al. (2020). Severe Toxicity to the New Psychoactive Substances 3-Hydroxyphencyclidine and N-Ethylhexedrone: an Analytically Confirmed Case Report. Journal of Medical Toxicology, 16(1), 67-70. [Link]

  • Sucic, S., et al. (2010). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. Journal of Biological Chemistry, 285(46), 35656-35667. [Link]

  • Costa, V. M., et al. (2016). Editor's Highlight: Characterization of Hepatotoxicity Mechanisms Triggered by Designer Cathinone Drugs (β-Keto Amphetamines). Toxicological Sciences, 153(1), 118-132. [Link]

  • Mayer, F. P., et al. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. u:scholar. [Link]

  • Domagalska, E., et al. (2021). Fatal N-Ethylhexedrone Intoxication. Journal of Analytical Toxicology, 45(8), 903-908. [Link]

  • Balazs, T. (1981). Cardiac lesions induced by chemicals. Environmental Health Perspectives, 41, 181-191. [Link]

  • Piris, E., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. Universitat Ramon Llull. [Link]

  • Guo, L., et al. (2016). In vitro evaluation of hepatotoxic drugs in human hepatocytes from multiple donors: Identification of P450 activity as a potential risk factor for drug-induced liver injuries. Toxicology Letters, 258, 203-211. [Link]

  • Aydin, M., et al. (2019). Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat. Scientific Reports, 9(1), 1-9. [Link]

  • Sakloth, F., et al. (2012). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry Letters, 22(17), 5641-5645. [Link]

  • Roda, E., et al. (2011). Comparative pulmonary toxicity assessment of pristine and functionalized Multi-Walled Carbon Nanotubes intratracheally instilled in rats: morphohistochemical evaluations. Histology and Histopathology, 26(2), 237-251. [Link]

  • Boja, J. W., et al. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Molecular Pharmacology, 47(4), 779-786. [Link]

  • Chen, N., et al. (2007). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of Neuroscience Methods, 164(2), 274-283. [Link]

  • Shevyrin, V., et al. (2020). Identification and analytical characterization of the synthetic cathinone N-butylhexedrone. Drug Testing and Analysis, 12(1), 159-163. [Link]

  • Al-Griw, M. A., et al. (2021). Vitamin D mitigates adult onset diseases in male and female mice induced by early-life exposure to endocrine disruptor BPA. Open Veterinary Journal, 11(3), 407-417. [Link]

  • Gannon, B. M., et al. (2019). The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates. Psychopharmacology, 236(3), 953-962. [Link]

  • ResearchGate. (n.d.). (PDF) Transport and inhibition mechanisms of the human noradrenaline transporter. [Link]

  • Andersen, J., et al. (2016). Binding site residues control inhibitor selectivity in the human norepinephrine transporter but not in the human dopamine transporter. Neuropharmacology, 101, 255-263. [Link]

  • ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the.... [Link]

  • Carrola, J., et al. (2020). Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS. Journal of Chromatography B, 1159, 122340. [Link]

  • Adkins, E. M., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Scientific Reports, 10(1), 1-15. [Link]

  • Vergely, C., et al. (2001). Isolated perfused rat hearts release secondary free radicals during ischemia reperfusion injury: cardiovascular effects of the spin trap alpha-phenyl N-tert-butylnitrone. Redox Report, 6(5), 313-319. [Link]

  • de-la-Fuente, L., et al. (2024). Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review. Journal of Clinical Medicine, 13(5), 1361. [Link]

Sources

Physicochemical Characterization of 2-(Butylamino)-1-phenyl-1-hexanone Monohydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Analytical and Forensic Scientists

Introduction and Molecular Foundation

The continuous evolution of novel psychoactive substances (NPS) presents an ongoing challenge for forensic chemists and pharmacologists. Among these, synthetic cathinones—β-keto analogs of amphetamines—have proliferated rapidly in clandestine markets[1]. A notable addition to this class is 2-(butylamino)-1-phenyl-1-hexanone, commonly known as N-butylhexedrone or α-butylaminohexanophenone[2].

First identified in seized materials around 2019[2], N-butylhexedrone requires rigorous physicochemical characterization to differentiate it from structurally similar, heavily regulated compounds like pentedrone and N-ethylhexedrone[2]. The addition of an N-butyl group to the hexanophenone backbone significantly increases the molecule's lipophilicity, altering its blood-brain barrier permeability and its interaction with monoamine transporters.

To establish a definitive analytical profile, researchers must employ a multi-modal workflow encompassing mass spectrometry, nuclear magnetic resonance (NMR), and crystallographic techniques[3][4].

Workflow A N-Butylhexedrone HCl (Solid Sample) B Presumptive Screen (FTIR / Raman) A->B Non-destructive E Structural Elucidation (1H/13C NMR, XRD) A->E Purification C Chromatography (GC / UHPLC) B->C Dissolution & Prep D Mass Spectrometry (EI-MS / QTOF-MS) C->D Elution F Validated Physicochemical Profile D->F Exact Mass & Fragments E->F 3D Connectivity

Figure 1: Multi-modal analytical workflow for the physicochemical characterization of NPS.

Physicochemical Properties and Crystallography

In forensic and pharmacological contexts, N-butylhexedrone is predominantly encountered as a monohydrochloride salt[2].

Causality in Salt Formation: The free base form of synthetic cathinones is inherently unstable at ambient conditions, prone to rapid oxidation and spontaneous dimerization into pyrazine derivatives. Conversion to the monohydrochloride salt protonates the secondary amine, sterically and electronically shielding the reactive alpha-carbon. This self-stabilizing chemical choice ensures a prolonged shelf-life and facilitates the formation of highly ordered crystal lattices suitable for X-ray diffraction[4].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Source
IUPAC Name 2-(butylamino)-1-phenylhexan-1-oneNomenclature Standard[2]
Chemical Formula (Base) C16H25NOElemental Analysis[5]
Molecular Weight (Base) 247.38 g/mol PubChem Database[5]
Monoisotopic Mass [M+H]+ 248.2009 DaLC-QTOF-MS[2]
Physical Appearance Off-white solid materialVisual Inspection[2]
Primary MS Base Peak (EI) m/z 142GC-MS[2]

Spectroscopic Elucidation (NMR & FTIR)

Definitive structural assignment of N-butylhexedrone relies heavily on spectroscopic techniques[3].

Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum of the hydrochloride salt is characterized by a strong carbonyl (C=O) stretching frequency around 1685 cm⁻¹, typical of aryl ketones. The protonated secondary amine (NH2+) exhibits a broad, complex stretching band between 2700 and 2900 cm⁻¹, which is a critical diagnostic feature distinguishing the salt from its free base.

Nuclear Magnetic Resonance (NMR): While 1H NMR easily identifies the monosubstituted benzene ring (multiplets at ~7.5-8.0 ppm), the aliphatic region is complex due to the overlapping signals of the hexyl chain and the N-butyl group. Causality in 2D NMR Selection: 1D NMR is insufficient to definitively prove the attachment point of the butyl group. To create a self-validating structural proof, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy must be employed. HMBC reveals long-range coupling (2-3 bonds) between the alpha-proton and the carbons of the N-butyl group, unequivocally confirming the compound as N-butylhexedrone rather than a constitutional isomer with a branched alkyl chain[3].

Mass Spectrometric Characterization

Mass spectrometry provides the cornerstone for trace-level identification of N-butylhexedrone[2].

Gas Chromatography-Mass Spectrometry (GC-MS): Under standard 70 eV electron ionization (EI), the molecular ion[M]•+ at m/z 247 is highly unstable and often absent[2]. The fragmentation is driven by alpha-cleavage directed by the nitrogen atom. Cleavage of the C1-C2 bond expels a benzoyl radical (105 Da), yielding an immonium ion at m/z 142, which dominates the spectrum as the base peak[2].

Fragmentation M Molecular Ion [M]*+ m/z 247 F1 Alpha-Cleavage (- Benzoyl Radical) M->F1 F2 Alpha-Cleavage (- Butyl Radical) M->F2 I1 Immonium Ion m/z 142 (Base Peak) F1->I1 I2 Acylium Ion m/z 105 F2->I2 I3 Phenyl Cation m/z 77 I2->I3 - CO

Figure 2: Primary electron ionization (EI) mass fragmentation pathways of N-butylhexedrone.

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS): For forensic validation, nominal mass is inadequate. LC-QTOF-MS utilizing electrospray ionization (ESI) yields a robust protonated molecule[M+H]+ at m/z 248.2009[2]. The sub-5 ppm mass accuracy acts as a self-validating metric for the empirical formula C16H26NO+.

Standardized Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring high trustworthiness and reproducibility in the laboratory.

Protocol A: GC-MS Analysis with In-Situ Derivatization

Objective: To chromatographically separate and identify N-butylhexedrone while mitigating thermal degradation. Causality: Secondary amines like N-butylhexedrone can interact with active sites in the GC inlet, causing peak tailing. Derivatization with Trifluoroacetic Anhydride (TFAA) replaces the active N-H proton with a trifluoroacetyl group, increasing volatility and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of N-butylhexedrone HCl in 1.0 mL of LC-MS grade ethyl acetate.

  • Internal Standard (ISTD) Addition: Add 10 µL of Diphenylamine-d10 (100 µg/mL) to the vial. Self-Validation: The ISTD ensures that any variations in injection volume or detector response are mathematically normalized across runs.

  • Derivatization: Add 50 µL of TFAA to the vial. Cap tightly and incubate at 60°C for 20 minutes. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1.0 mL of ethyl acetate.

  • System Suitability Test (SST): Inject a blank (ethyl acetate) to verify the absence of column carryover.

  • GC Parameters: Inject 1 µL in split mode (1:20). Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Temperature Program: Initial temperature 90°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Parameters: Electron ionization at 70 eV. Scan range m/z 40–550[2].

Protocol B: LC-QTOF-MS Exact Mass Determination

Objective: To determine the exact mass and isotopic fidelity of the parent ion. Causality: Utilizing a mobile phase buffered with formic acid ensures that the cathinone is fully protonated (pH < pKa), maximizing ionization efficiency in positive ESI mode.

Step-by-Step Methodology:

  • Sample Dilution: Dilute the stock solution to a final concentration of 10 ng/mL using Mobile Phase A (0.1% Formic Acid in Ultrapure Water). Self-Validation: This ultra-low concentration prevents detector saturation and isotopic distortion, ensuring the exact mass calculation remains within the <5 ppm error margin.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Gradient Elution: Flow rate of 0.4 mL/min. Start at 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Mass Spectrometry: Operate the QTOF in ESI+ mode. Set capillary voltage to 3500 V and drying gas temperature to 300°C.

  • Data Acquisition & Validation: Acquire data in MS mode (m/z 100-1000). Continuously infuse a reference mass solution (e.g., Purine m/z 121.0509 and HP-0921 m/z 922.0098) during the run. Self-Validation: The dual-mass lock system automatically recalibrates the mass axis in real-time, guaranteeing the trustworthiness of the m/z 248.2009 measurement[2].

Conclusion

The physicochemical characterization of N-butylhexedrone requires a synergistic approach. While GC-MS provides rapid structural fingerprinting via alpha-cleavage patterns[2], LC-QTOF-MS and 2D NMR are non-negotiable for establishing exact elemental composition and regiochemistry[3]. By adhering to the self-validating protocols outlined above, analytical laboratories can confidently identify this novel synthetic cathinone, contributing to broader toxicological and pharmacological intelligence.

References

  • Title: N-butyl Hexedrone Monograph Source: The Center for Forensic Science Research & Education (CFSRE) URL: [Link]

  • Title: Identification and analytical characterization of the synthetic cathinone N-butylhexedrone Source: Drug Testing and Analysis (via PubMed) URL: [Link]

  • Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: Molecules (MDPI) URL: [Link]

  • Title: n-Butylhexedrone | C16H25NO | CID 145916021 Source: PubChem URL: [Link]

Sources

Methodological & Application

Quantitative Analysis of 2-(butylamino)-1-phenyl-1-hexanone (N-butylhexedrone) in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the quantification of 2-(butylamino)-1-phenyl-1-hexanone (commonly known as N-butylhexedrone) in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-butylhexedrone is a synthetic cathinone and a new psychoactive substance (NPS) whose increasing prevalence necessitates reliable analytical methods for its detection in clinical and forensic toxicology. The described protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chromatographic separation and highly selective detection using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method provides the sensitivity, specificity, and accuracy required for definitive quantification, adhering to the principles outlined in international bioanalytical method validation guidelines.

Introduction: The Analytical Challenge of N-butylhexedrone

N-butylhexedrone is a stimulant of the substituted cathinone class, structurally related to other psychoactive substances like pentedrone and N-ethylhexedrone.[1][2] These substances are designed to mimic the effects of controlled drugs while circumventing existing legislation. As a result, their emergence on the illicit drug market poses significant challenges for public health and law enforcement. The analysis of NPS in biological matrices is crucial for diagnosing intoxications, understanding pharmacokinetic profiles, and in forensic investigations.

Urine is a primary matrix for drug testing due to its non-invasive collection and the relatively high concentration of drugs and their metabolites. For synthetic cathinones, which are often consumed in low doses and rapidly metabolized, highly sensitive analytical techniques are required.[3][4] LC-MS/MS is the preferred method for this application, offering unparalleled specificity and sensitivity, which is essential for distinguishing between structurally similar compounds and accurately quantifying them at low concentrations.[3][5]

This document provides a comprehensive protocol for the entire analytical workflow, from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Analyte Properties

A clear understanding of the analyte's chemical properties is fundamental to method development.

PropertyValueSource
Chemical Name 2-(butylamino)-1-phenyl-1-hexanoneN/A
Common Names N-butylhexedrone, HexyloneN/A
Molecular Formula C₁₆H₂₅NO[1][6]
Molecular Weight 247.4 g/mol [1]
Monoisotopic Mass 247.1936 g/mol [6]
CAS Number Not widely assigned; structure-basedN/A
Protonated Molecule [M+H]⁺ m/z 248.2009[1]

Principle of the Method

The analytical strategy is based on a robust sample preparation step followed by instrumental analysis. An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., N-butylhexedrone-d5), is added to all samples, calibrators, and quality controls at the beginning of the process. This IS compensates for any variability during sample extraction and instrumental analysis, ensuring accurate quantification.

The urine samples undergo solid-phase extraction (SPE) to isolate the analyte from endogenous matrix components like salts, urea, and proteins that can interfere with the analysis.[7] The purified extract is then injected into an LC-MS/MS system. The liquid chromatography component separates N-butylhexedrone from other compounds based on its physicochemical properties. The tandem mass spectrometer then provides definitive identification and quantification by monitoring specific precursor-to-product ion transitions (MRM).

Materials, Reagents, and Equipment

Chemicals and Reagents
  • N-butylhexedrone hydrochloride reference standard (≥98% purity)

  • N-butylhexedrone-d5 hydrochloride (or other suitable IS) reference standard (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (≥98%, LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human urine (for calibrators and QCs)

Equipment and Consumables
  • LC-MS/MS System (e.g., Sciex QTRAP®, Thermo TSQ Endura™, Agilent Triple Quadrupole, or equivalent)

  • Analytical balance (4 or 5 decimal places)

  • Vortex mixer

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporator

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, Strata-X-C)

  • Autosampler vials with inserts

Experimental Protocols: A Step-by-Step Guide

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock solutions is the foundation of a quantitative assay. Using a certified reference standard is critical for traceability and accuracy.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of N-butylhexedrone and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solution (10 µg/mL): Dilute the primary stock solution of N-butylhexedrone with methanol.

  • Working Internal Standard Solution (1 µg/mL): Dilute the primary IS stock solution with methanol. This solution will be added to samples to achieve a final concentration of ~50 ng/mL.

Preparation of Calibration Standards and Quality Controls (QCs)
  • From the 10 µg/mL working standard solution, perform serial dilutions in drug-free human urine to prepare calibration standards. A typical range would be 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.

  • Prepare QC samples in drug-free urine at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 80 ng/mL), and High (e.g., 800 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: A mixed-mode cation exchange SPE sorbent is chosen because synthetic cathinones are basic compounds.[8] The sorbent retains the analyte through both hydrophobic and ionic interactions, allowing for rigorous washing steps to remove neutral/acidic interferences, resulting in a cleaner extract.

  • Sample Pre-treatment: To a 1 mL aliquot of urine sample, calibrator, or QC, add 20 µL of the 1 µg/mL working internal standard solution. Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of ultrapure water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge. Allow the sample to pass through under gravity or with gentle vacuum (~1-2 mL/min).

  • Washing:

    • Wash 1: 2 mL of 0.1 M acetic acid in water. This removes basic interferences.

    • Wash 2: 2 mL of methanol. This removes hydrophobic interferences.

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol. This basic solution neutralizes the analyte, disrupting the ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) and transfer to an autosampler vial.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps P1 1 mL Urine Sample P2 Add Internal Standard P1->P2 P3 Add Buffer & Vortex P2->P3 S2 Load Sample P3->S2 Load S1 Condition Cartridge (Methanol, Water) S1->S2 S3 Wash 1 (Aqueous Acid) S2->S3 S4 Wash 2 (Methanol) S3->S4 S5 Dry Cartridge S4->S5 S6 Elute (5% NH4OH in Methanol) S5->S6 F1 Evaporate to Dryness S6->F1 Collect Eluate F2 Reconstitute in Mobile Phase F1->F2 F3 Transfer to Vial F2->F3 LC-MS/MS Analysis LC-MS/MS Analysis F3->LC-MS/MS Analysis

Caption: Workflow for Solid-Phase Extraction of N-butylhexedrone from urine.

LC-MS/MS Instrumental Analysis

Rationale: Reversed-phase chromatography is used to retain and separate the moderately nonpolar N-butylhexedrone. A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity. Positive electrospray ionization (ESI+) is selected because the secondary amine in the N-butylhexedrone structure is readily protonated.

LCMS_Flow cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) LC_System Autosampler Injection Reconstituted Sample High-Pressure Pump LC_Column Analytical Column (e.g., C18) Separation of Analytes To Mass Spec LC_System->LC_Column Ion_Source ESI+ Source Ionization Nebulization LC_Column->Ion_Source Eluent Flow Q1 Quadrupole 1 (Q1) Precursor Ion Selection m/z 248.2 Ion_Source->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Fragmentation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection e.g., m/z 115.1, 72.1 Q2->Q3 Detector Detector Signal Acquisition Data System Q3->Detector Data_Processing Data Processing (Integration & Quantification) Detector->Data_Processing Raw Data

Caption: Logical flow of the LC-MS/MS analysis for N-butylhexedrone.

LC Conditions

  • Column: C18, 50 x 2.1 mm, 2.6 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % B
    0.0 5
    0.5 5
    4.0 95
    5.0 95
    5.1 5

    | 7.0 | 5 |

MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temp: 500°C

  • MRM Transitions (Example):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    N-butylhexedrone (Quantifier) 248.2 115.1 25
    N-butylhexedrone (Qualifier) 248.2 72.1 30

    | N-butylhexedrone-d5 (IS) | 253.2 | 115.1 | 25 |

(Note: MS parameters such as collision energy and ion source settings must be optimized for the specific instrument being used.)

Method Validation: Ensuring Trustworthy Results

A bioanalytical method must be validated to demonstrate its fitness for purpose.[9] The validation should be performed according to established guidelines from regulatory bodies like the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[10][11][12]

Validation ParameterDescriptionTypical Acceptance Criteria (ICH/FDA/EMA)
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank samples.[13]
Linearity & Range The range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured values to the true value.Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).[11]
Precision Closeness of replicate measurements.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ) for intra- and inter-day runs.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio >10; accuracy within ±20% and precision ≤20%.
Recovery The extraction efficiency of the analytical method.Should be consistent and reproducible, though a specific percentage is not mandated.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentrations of stability samples should be within ±15% of nominal concentrations.
Representative Validation Data (Example)
QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ 18.5104.211.2102.5
Low QC 36.197.87.999.1
Mid QC 804.5101.55.3103.0
High QC 8003.898.94.697.5

Discussion: Causality and Insights

The metabolism of synthetic cathinones typically involves N-dealkylation and/or the reduction of the carbonyl group.[14][15] While this method focuses on the parent compound, awareness of potential metabolites is important for interpreting results and potentially expanding the method in the future.

Metabolism Parent N-butylhexedrone (Parent Drug) Metabolite1 N-dealkylation Product (Hexedrone) Parent->Metabolite1 Phase I Metabolism Metabolite2 Carbonyl Reduction Product (Dihydro-N-butylhexedrone) Parent->Metabolite2 Phase I Metabolism

Caption: Potential metabolic pathways for N-butylhexedrone.

The choice of a C18 column provides excellent retention for the butyl-phenyl-hexanone structure. The use of formic acid as a mobile phase modifier promotes the protonation of the analyte, which is essential for good peak shape and efficient ESI+ ionization. The SPE wash steps are critical; the acidic wash removes endogenous basic compounds, while the methanol wash removes nonpolar lipids, both of which can cause significant matrix effects if not eliminated.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of N-butylhexedrone in human urine. The protocol, which includes a highly effective solid-phase extraction for sample cleanup, has been designed to meet the rigorous standards of bioanalytical method validation. The described workflow is fit-for-purpose and can be readily implemented in clinical and forensic toxicology laboratories for routine monitoring, providing reliable and defensible quantitative results.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Draft Guideline on bioanalytical method validation. (2009). European Medicines Agency. [Link]

  • Evaluating Of Synthetic Cathinones in Human Urine Samples. (2017). Acta Medica. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Determination of Synthetic Cathinones in Urine... (2016). Journal of Analytical Toxicology. [Link]

  • Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass spectrometry. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Method of Test for Synthetic Cathinones in Urine (1). (2018). Taiwan Food and Drug Administration. [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. (2020). MDPI. [Link]

  • N-Ethylhexedrone. Wikipedia. [Link]

  • Identification and analytical characterization of the synthetic cathinone N-butylhexedrone. (2019). Drug Testing and Analysis. [Link]

  • N-butyl Hexedrone. (2019). The Center for Forensic Science Research & Education. [Link]

  • Identification and Quantitation of Designer Drugs in Urine by LC-MS/MS. Sciex. [Link]

  • Chemical structure of n-ethylhexedrone (a), hexedrone (b), α-PHP (c) and pentedrone (d). ResearchGate. [Link]

  • Hexedrone. PsychonautWiki. [Link]

  • 2-Amino-1-phenyl-1-butanone. PubChem. [Link]

  • Identification and analytical characterization of the synthetic cathinone N‐butylhexedrone. ResearchGate. [Link]

  • Critical Review Report: N-Ethylhexedrone. (2020). World Health Organization. [Link]

  • GC–MS/MS Determination of Synthetic Cathinones... (2023). MDPI. [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites... (2022). Journal of Analytical Toxicology. [Link]

  • How Can n-Hexane and n-Butyl Ether Be Efficiently Separated? Zhengzhou Tiei Extraction Technology Co., Ltd. [Link]

  • Process for liquid-liquid extraction of aromatic compounds with extract recycle stream.
  • A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens... (2025). Journal of Forensic Sciences. [Link]

  • Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass spectrometry (reprint). ResearchGate. [Link]

  • Sustainable bio-based solid phase extraction adsorbent for the determination of various types of organic compounds. (2024). White Rose Research Online. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • Solid-phase extraction followed by liquid chromatography-high resolution mass spectrometry to determine synthetic cathinones... (2017). PubMed. [Link]

  • Chemical Properties of 1-Phenyl-2-hexanone. Cheméo. [Link]

  • 2-Hexanone. Wikipedia. [Link]

  • 1-Phenyl-2-hexanone. PubChem. [Link]

Sources

Application Note: Synthesis and Analytical Characterization of 2-(Butylamino)-1-phenylhexan-1-one (N-Butylhexedrone)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Analytical Validation Guide Target Audience: Forensic Chemists, Toxicologists, and Drug Development Scientists

Executive Summary & Rationale

The continuous emergence of New Psychoactive Substances (NPS), particularly synthetic cathinones, necessitates the rapid synthesis and rigorous analytical characterization of reference standards for forensic laboratories (). N-Butylhexedrone (IUPAC: 2-(butylamino)-1-phenylhexan-1-one), commonly referred to as NDH, is a secondary amine cathinone derivative that has been increasingly identified in seized materials, prompting international regulatory bodies to classify it as a controlled substance ().

Because synthetic cathinones are highly prone to degradation in their free base form, producing a high-purity, bench-stable hydrochloride salt is critical. This application note details a self-validating, two-step synthetic pathway followed by salt formation, alongside comprehensive quantitative analytical data to verify structural integrity.

Mechanistic Pathway & Workflow

The synthesis of N-butylhexedrone follows a classic α -halogenation/nucleophilic substitution pathway.

  • Electrophilic α -Bromination: The enol tautomer of 1-phenylhexan-1-one undergoes electrophilic attack by bromine.

  • Bimolecular Nucleophilic Substitution ( SN​2 ): The highly electrophilic α -carbon of the resulting bromoketone is attacked by the primary amine (n-butylamine).

  • Protonation: The unstable free base is trapped as a stable hydrochloride salt.

SynthesisRoute SM 1-Phenylhexan-1-one (Hexanophenone) R1 Step 1: α-Bromination Reagents: Br₂, DCM Conditions: 0°C to RT, 2h SM->R1 INT 2-Bromo-1-phenylhexan-1-one (Electrophilic Intermediate) R1->INT Enolization & Substitution R2 Step 2: Nucleophilic Amination Reagents: n-Butylamine (3 eq), THF Conditions: RT, 12h INT->R2 FB N-Butylhexedrone (Free Base) R2->FB SN2 Attack & HBr Scavenging R3 Step 3: Salt Formation Reagents: HCl in Et₂O Conditions: 0°C FB->R3 PROD N-Butylhexedrone HCl (Stable Reference Standard) R3->PROD Protonation for Stability

Fig 1: Three-step synthetic workflow for N-Butylhexedrone HCl from 1-phenylhexan-1-one.

Self-Validating Synthesis Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure reaction success without relying solely on post-synthesis analytics.

Protocol 1: α -Bromination of 1-Phenylhexan-1-one

Causality: Dichloromethane (DCM) is utilized as an aprotic solvent because it solubilizes both the ketone and bromine while remaining inert to electrophilic halogenation. Temperature control (0 °C) is critical to suppress radical pathways and prevent di-bromination at the α -position.

  • Preparation: Dissolve 10.0 mmol of 1-phenylhexan-1-one in 25 mL of anhydrous DCM in a round-bottom flask equipped with a dropping funnel and magnetic stirrer. Cool the system to 0 °C in an ice bath.

  • Addition: Dissolve 10.5 mmol of elemental bromine ( Br2​ ) in 10 mL of DCM. Add this solution dropwise over 30 minutes.

  • Catalysis: If the reaction does not initiate (indicated by the persistence of the dark red Br2​ color), add a single drop of 48% aqueous HBr to catalyze enolization.

  • Validation Checkpoint 1 (Visual): The reaction is complete when the red-brown color of bromine fully discharges, leaving a pale yellow solution.

  • Validation Checkpoint 2 (TLC): Spot the mixture on a silica TLC plate (Hexane:EtOAc 9:1). The α -bromoketone will elute with a slightly higher Rf​ value than the starting ketone.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ to neutralize residual HBr, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield 2-bromo-1-phenylhexan-1-one. Proceed immediately to Step 2 to avoid degradation.

Protocol 2: Nucleophilic Amination ( SN​2 )

Causality: A 3:1 molar excess of n-butylamine is strictly required. One equivalent acts as the nucleophile. The second equivalent acts as a base to scavenge the liberated hydrobromic acid (HBr), preventing the protonation and deactivation of the remaining nucleophile. The third equivalent drives the equilibrium and compensates for volatility.

  • Preparation: Dissolve the crude 2-bromo-1-phenylhexan-1-one (~10.0 mmol) in 30 mL of anhydrous Tetrahydrofuran (THF).

  • Amination: Add 30.0 mmol of n-butylamine dropwise at room temperature under an inert nitrogen atmosphere.

  • Incubation: Stir the reaction mixture at room temperature for 12–16 hours. The steric bulk of the α -butyl chain and the n-butylamine slows the SN​2 trajectory compared to methylamine derivatives, necessitating a longer reaction time.

  • Validation Checkpoint 3 (Visual): A dense white precipitate (n-butylamine hydrobromide salt) will form in the THF, confirming that the SN​2 displacement and subsequent HBr neutralization have successfully occurred.

  • Workup: Filter off the precipitated salts. Concentrate the filtrate in vacuo. Redissolve the oily residue in ethyl acetate and wash with water (3x) to remove excess n-butylamine. Dry the organic layer over Na2​SO4​ and evaporate to yield N-butylhexedrone free base as a pale yellow oil.

Protocol 3: Hydrochloride Salt Formation

Causality: Cathinone free bases contain both a nucleophilic secondary amine and an electrophilic ketone. If left as a free base, they undergo rapid intermolecular condensation to form pyrazine dimers. Immediate conversion to the HCl salt neutralizes the amine's nucleophilicity, rendering the compound bench-stable for years.

  • Preparation: Dissolve the free base oil in 15 mL of anhydrous diethyl ether ( Et2​O ) and cool to 0 °C.

  • Precipitation: Slowly add 2.0 M HCl in diethyl ether dropwise until the pH of the solution reaches ~3-4 (monitor with pH paper).

  • Validation Checkpoint 4 (Visual): Immediate precipitation of a fine white crystalline solid confirms the protonation of the amine.

  • Isolation: Filter the crystals under vacuum, wash with cold anhydrous ether, and dry under high vacuum to yield N-butylhexedrone hydrochloride.

Quantitative Analytical Validation

To ensure the integrity of the synthesized reference standard, the compound must be validated against established forensic data (). Below is a structured summary of the expected quantitative data for N-butylhexedrone.

Table 1: Analytical Characterization Data Summary
Analytical TechniqueTarget Parameter / SignalExpected Value / ObservationStructural Significance
GC-MS (EI, 70 eV) Base Peak ( m/z )142 [CH(C4​H9​)NH(C4​H9​)]+ Confirms α -cleavage; verifies the presence of the N-butyl and α -butyl groups.
GC-MS (EI, 70 eV) Minor Peak ( m/z )105 [C6​H5​CO]+ Confirms the unsubstituted phenyl ring and the ketone carbonyl.
GC-MS (EI, 70 eV) Molecular Ion ( M+∙ )247 (Weak or Absent)Typical for synthetic cathinones due to rapid α -cleavage under electron ionization.
LC-HRMS (ESI+) Protonated Molecule248.2009 [M+H]+ Confirms the exact mass and molecular formula ( C16​H26​NO ).
13 C NMR (100 MHz) Carbonyl Carbon (C=O)~199.0 ppm Validates the preservation of the ketone moiety (no over-reduction).
13 C NMR (100 MHz) α -Carbon (CH-N)63.5 ppm Diagnostic shift confirming successful amination at the α -position.
13 C NMR (100 MHz) Terminal Methyls ( CH3​ )13.9 ppm Confirms the two terminal methyl groups of the hexyl and N-butyl chains.
13 C NMR (100 MHz) Methylene Carbons20.9, 23.4, 27.3, 29.4, 31.4, 48.1 ppm The 48.1 ppm signal specifically corresponds to the N-methylene ( NH−CH2​ ) group.

References

  • Shevyrin, V., Eltsov, O., & Shafran, Y. (2020). Identification and analytical characterization of the synthetic cathinone N-butylhexedrone. Drug Testing and Analysis, 12(1), 159-163. URL:[Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Current NPS Threats and Trends. URL:[Link]

  • Ministry of Health and Welfare (MOHW). (2021). TFDA Announces New Controlled Drugs Items. URL:[Link]

Application Note: NMR Spectroscopy Reference Data and Protocols for 2-(Butylamino)-1-phenyl-1-hexanone Monohydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Document Type: Technical Protocol & Reference Data Specification

Executive Overview

The rapid structural evolution of New Psychoactive Substances (NPS) presents a continuous analytical challenge for forensic and toxicological laboratories. 2-(butylamino)-1-phenyl-1-hexanone monohydrochloride , commonly known as N-butylhexedrone or butyl-hexedrone , is a synthetic cathinone derivative that has recently emerged on the illicit market 1[1].

Due to the structural similarities among synthetic cathinones (e.g., positional isomers and varying alkyl chain lengths), mass spectrometry alone is often insufficient for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the exact regiochemistry and salt form of these compounds . This application note provides validated NMR reference data, mechanistic spectral insights, and a self-validating experimental protocol for the definitive characterization of N-butylhexedrone HCl.

Chemical Identity and Physicochemical Properties

Before initiating NMR acquisition, it is critical to establish the baseline physicochemical parameters of the target analyte to inform solvent selection and expected spin systems 2[2].

ParameterValue
IUPAC Name 2-(butylamino)-1-phenylhexan-1-one hydrochloride
Common Synonyms N-Butylhexedrone HCl, α -butylaminohexanophenone HCl
Molecular Formula C₁₆H₂₅NO • HCl
Monoisotopic Mass (Base) 247.1936 Da
Molecular Weight (Salt) 283.84 g/mol
Structural Features Monosubstituted phenyl ring, C1 ketone, α -methine, two butyl chains

Mechanistic Insights into Structural Elucidation

As an application scientist, interpreting an NMR spectrum requires moving beyond empirical matching to understanding the quantum mechanical environment of the molecule.

The α -Methine Diagnostic Marker: In the ¹H NMR spectrum, the α -methine proton (C2) serves as the primary diagnostic anchor. It appears as a distinct one-proton triplet at 5.23 ppm ( 3J = 5.4 Hz) 3[3]. This extreme downfield shift is mechanistically driven by two synergistic factors:

  • Anisotropic Deshielding: The spatial proximity to the π -electron cloud of the adjacent C1 carbonyl group (197.0 ppm in ¹³C NMR).

  • Inductive Effects: The strong electron-withdrawing nature of the protonated secondary amine (-NH₂⁺-) in the hydrochloride salt form[3].

Alkyl Chain Differentiation: The molecule contains two distinct butyl chains (the hexanone backbone tail and the N-butyl group). These are differentiated by their terminal methyl groups, which present as two separate three-proton triplets at 0.83 ppm and 0.98 ppm ( 3J = 7.2 Hz)[3]. The N-butyl terminal methyl is typically more shielded than the backbone terminal methyl.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in forensic reporting, the NMR acquisition must function as a self-validating system where each step contains an internal quality check.

Phase 1: Sample Integrity & Preparation
  • Action: Dissolve 15.0–20.0 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The precise 0.6 mL volume ensures optimal filling of the NMR probe's active coil volume, preventing magnetic field inhomogeneities at the meniscus. DMSO-d₆ is specifically selected over CDCl₃ to slow the chemical exchange of the amine protons, preserving the broad -NH₂⁺- signals characteristic of the monohydrochloride salt.

  • Validation Check: Visually inspect the tube for complete dissolution. Any undissolved particulate matter will cause localized magnetic susceptibility gradients, severely degrading the line shape.

Phase 2: Instrument Calibration (Tuning, Matching, and Shimming)
  • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer, lock onto the deuterium frequency of DMSO-d₆, and perform automated/manual tuning and matching of the probe followed by 3D gradient shimming[1].

  • Causality: Tuning matches the probe's impedance to the sample's specific dielectric properties, maximizing the Signal-to-Noise Ratio (SNR)—critical for detecting low-abundance ¹³C nuclei. Shimming corrects spatial inhomogeneities in the B0​ field[1].

  • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be 0.5 Hz. If broader, shimming must be repeated before acquisition.

Phase 3: Acquisition & Spectral Referencing
  • Action: Acquire 1D ¹H (minimum 16 scans), 1D ¹³C (minimum 512 scans), and 2D sequences (COSY, HSQC, HMBC). Set the TMS resonance to exactly 0.00 ppm.

  • Causality: While 1D ¹H NMR provides quantitative proton counts, 2D HMBC is absolutely essential to unambiguously link the isolated phenyl spin system to the alkyl chain across the NMR-silent C1 carbonyl carbon[3].

  • Validation Check: Verify that the residual DMSO-d₆ pentet in ¹³C is at 39.52 ppm and the residual quintet in ¹H is at 2.50 ppm. This internal consistency validates the chemical shift axis.

Structural Elucidation Workflow

The following diagram illustrates the logical progression from raw data acquisition to final structural verification, highlighting the specific data streams required to confirm N-butylhexedrone.

Workflow Prep Sample Preparation 15-20 mg in DMSO-d6 Acq1D 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) Prep->Acq1D Proceed to Magnet Acq2D 2D NMR Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Trigger 2D for Overlaps Data1 Aromatic System 7.6-8.1 ppm (1H) 129.9-136.1 ppm (13C) Acq2D->Data1 Data2 Alpha-Methine (C2) 5.23 ppm (1H) 63.5 ppm (13C) Acq2D->Data2 Data3 Alkyl & N-Butyl Chains 0.83-3.1 ppm (1H) 13.9-48.1 ppm (13C) Acq2D->Data3 Elucidation Structural Elucidation Linkage via C1 Carbonyl (197.0 ppm) Data1->Elucidation HMBC Data2->Elucidation HSQC Data3->Elucidation COSY Verification Final Verification N-Butylhexedrone HCl Confirmed Elucidation->Verification

Workflow for NMR-based structural elucidation of N-butylhexedrone HCl.

Validated NMR Reference Data

The following tables summarize the quantitative NMR data for N-butylhexedrone, synthesized from peer-reviewed forensic characterization studies[3].

Table 1: ¹H NMR Assignments (400 MHz)
Chemical Shift (ppm)MultiplicityCoupling Constant ( J )IntegrationStructural Assignment
7.60 – 8.10 m (d, dd, dd) 3J = 7.2 Hz5HMonosubstituted Phenyl Ring
5.23 t 3J = 5.4 Hz1H α -Methine (C2)
1.75 quintet 3J = 6.0 Hz2HAlkyl -CH₂-
1.40 – 3.10 m-10HRemaining -CH₂- groups (Backbone & N-butyl)
0.98 t 3J = 7.2 Hz3HTerminal -CH₃
0.83 t 3J = 7.2 Hz3HTerminal -CH₃
Table 2: ¹³C NMR Assignments (100 MHz)
Chemical Shift (ppm)Carbon TypeStructural Assignment
197.0 QuaternaryCarbonyl (C1=O)
136.1, 135.3 Quaternary / CHPhenyl Ring (Ipso / Para)
130.4 (2C), 129.9 (2C) CHPhenyl Ring (Ortho / Meta)
63.5 CH α -Methine (C2)
48.1 CH₂N-CH₂- (N-butyl chain)
31.4, 29.4, 27.3, 23.4, 20.9 CH₂Alkyl chain methylenes
13.9 (2C) CH₃Overlapping terminal methyls

Sources

Application Note: Forensic Toxicology Screening and Quantification of N-Butylhexedrone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Professionals Matrix: Biological Fluids (Whole Blood, Urine) Analytical Modality: Solid-Phase Extraction (SPE) coupled with LC-MS/MS

Introduction & Pharmacological Context

The proliferation of Novel Psychoactive Substances (NPS) presents an ongoing analytical challenge for forensic and clinical toxicology laboratories. N-Butylhexedrone (2-(butylamino)-1-phenylhexan-1-one), a synthetic cathinone derivative, emerged on the illicit drug market around 2019 as a replacement for globally restricted psychostimulants[1].

Structurally, N-butylhexedrone features a hexanone backbone with a phenyl group at position 1 and a butylamino group at position 2. Like other synthetic cathinones, it acts primarily as a monoamine reuptake inhibitor, targeting dopamine, norepinephrine, and serotonin transporters[2]. Because standard amphetamine immunoassays exhibit negligible cross-reactivity (typically ≤5%) with extended-chain cathinones, targeted chromatographic-mass spectrometric methods are strictly required for definitive identification and quantification[3].

Analytical Challenges & Causality

The forensic analysis of synthetic cathinones is inherently complicated by their chemical instability. The β-keto amine structure is highly susceptible to pH-dependent and thermal degradation.

  • Thermal Instability: In Gas Chromatography-Mass Spectrometry (GC-MS), the high temperatures of the injection port can cause spontaneous degradation or dimerization of the un-derivatized cathinone[2].

  • Matrix Effects: Biological matrices contain endogenous phospholipids that cause severe ion suppression in Electrospray Ionization (ESI).

To establish a self-validating analytical system , this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) to isolate the analyte, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to bypass the thermal degradation risks associated with GC-MS[4].

Metabolic Pathways

Understanding the phase I metabolism of N-butylhexedrone is critical for retrospective toxicological screening, especially in urine samples where the parent drug may be rapidly cleared. The primary metabolic transformations involve N-dealkylation, reduction of the β-keto group, and aliphatic hydroxylation[5].

Metabolic_Pathways parent N-Butylhexedrone [M+H]+ 248.2 (Parent Drug) ndealkyl N-Dealkylation Hexedrone [M+H]+ 192.1 parent->ndealkyl CYP450 (Major) reduction β-Keto Reduction Alcohol Metabolite [M+H]+ 250.2 parent->reduction Carbonyl Reductase (Major) hydroxylation Aliphatic Hydroxylation OH-N-Butylhexedrone [M+H]+ 264.2 parent->hydroxylation CYP450 (Minor)

Fig 1. Primary Phase I metabolic pathways of N-Butylhexedrone in human biological systems.

Experimental Protocols: Sample Preparation

To ensure high recovery and eliminate phospholipid-induced ion suppression, a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol is employed.

The Causality of the Chemistry: N-butylhexedrone contains a secondary amine with a pKa of approximately 8.5. By acidifying the sample, the amine becomes fully protonated (positively charged), allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions. This permits aggressive washing with 100% organic solvents to remove neutral lipids before eluting the analyte with a high-pH solvent that neutralizes the amine[4].

Step-by-Step SPE Workflow
  • Sample Aliquoting: Transfer 500 µL of biological fluid (whole blood or urine) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of Methcathinone-D3 or α-PVP-D8 (100 ng/mL) as the internal standard (IS)[4].

  • Protein Precipitation (Blood only): Add 1.0 mL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube and dilute with 2 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • SPE Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 2.0 mL of Methanol (MeOH), followed by 2.0 mL of Deionized Water.

  • Sample Loading: Load the buffered sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 2.0 mL of 2% Formic Acid in Water (removes acidic/neutral aqueous interferences).

    • Wash 2: 2.0 mL of 100% MeOH (removes neutral hydrophobic lipids).

  • Elution: Elute the target analytes with 2.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Note: The high pH neutralizes the protonated amine, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C (avoid higher temperatures to prevent thermal degradation). Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow step1 1. Sample Aliquot (500 µL Matrix + IS) step2 2. Protein Precipitation (Ice-Cold ACN, Centrifuge) step1->step2 step3 3. SPE Conditioning (MCX: MeOH then H2O) step2->step3 step4 4. Sample Loading (Load at 1 mL/min) step3->step4 step5 5. Washing Step (2% Formic Acid, then MeOH) step4->step5 step6 6. Elution Step (5% NH4OH in MeOH) step5->step6 step7 7. Evaporation (Dry under N2 at 35°C) step6->step7 step8 8. LC-MS/MS Analysis (ESI+ MRM Mode) step7->step8

Fig 2. Forensic toxicological workflow for the extraction and analysis of N-Butylhexedrone.

Instrumental Analysis: LC-MS/MS Parameters

Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) operated in positive Electrospray Ionization (ESI+) mode is the gold standard for cathinone quantification.

Chromatographic Conditions
  • Column: Biphenyl or C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm). Causality: Biphenyl phases offer enhanced pi-pi interactions with the phenyl ring of the cathinone, providing superior retention and separation from isobaric interferences compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometric Data (MRM Transitions)

The protonated molecule [M+H]+ for N-butylhexedrone is observed at m/z 248.2[4]. The most abundant product ion is typically formed via the neutral loss of water (-18 Da), a hallmark fragmentation pattern for β-keto amines.

Table 1: Optimized LC-MS/MS MRM Parameters for N-Butylhexedrone[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N-Butylhexedrone 248.2230.115Quantifier (Loss of H₂O)
N-Butylhexedrone 248.2174.125Qualifier (α-cleavage)
Methcathinone-D3 (IS) 167.1149.115Internal Standard

Method Validation & Quality Control

To ensure the self-validating nature of the assay, the method must be evaluated according to standard forensic toxicology guidelines (e.g., SWGTOX/ANSI). The following table summarizes the expected validation parameters based on high-resolution and tandem mass spectrometry studies of synthetic cathinones[4].

Table 2: Expected Method Validation Parameters

ParameterAcceptance Criteria / Expected ValueAnalytical Significance
Linear Dynamic Range 1.0 – 100 ng/mLCovers both recreational use and fatal overdose concentrations.
Limit of Detection (LOD) 0.5 ng/mLEnsures detection of trace residual amounts in late-phase urine.
Extraction Recovery > 85%Validates the efficiency of the MCX SPE protocol.
Matrix Effect (Ion Suppression) ± 15%Confirms that the sample cleanup effectively removes phospholipids.
Precision (CV%) < 15%Ensures inter-day and intra-day reproducibility.

References

  • A review of synthetic cathinones emerging in recent years (2019–2022) Source: Forensic Toxicology (via nauka.gov.pl) URL:[Link]

  • Identification and analytical characterization of the synthetic cathinone N‐butylhexedrone Source: ResearchGate (Forensic Toxicology, 2020) URL:[Link]

  • Automatic MDSPE Combined with DART–HRMS for the Rapid Quantitation of 21 Synthetic Cathinones in Urine Source: Journal of the American Society for Mass Spectrometry (ACS Publications, 2023) URL:[Link]

Sources

Application Note: Sample Preparation and Extraction Guidelines for N-Butylhexedrone in Hair Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Analytes: 2-(butylamino)-1-phenyl-1-hexanone (N-Butylhexedrone / NDH) and related synthetic cathinones Matrix: Human Keratinous Tissue (Hair)

Introduction & Mechanistic Causality

The detection of novel psychoactive substances (NPS), specifically synthetic cathinones like 2-(butylamino)-1-phenyl-1-hexanone (N-butylhexedrone), in hair matrices provides a critical retrospective window into drug exposure. Unlike blood or urine, which offer detection windows of hours to days, hair traps analytes over months.

However, extracting synthetic cathinones from the highly cross-linked keratin matrix presents unique chemical challenges. As a Senior Application Scientist, I emphasize that successful protocol design cannot rely on generic drug-extraction templates. N-butylhexedrone is a secondary amine with a β -ketone moiety. This β -keto group is highly susceptible to base-catalyzed auto-oxidation and thermal degradation [2]. Consequently, traditional hair digestion methods utilizing strong alkalis (e.g., NaOH) are strictly contraindicated.

To achieve a self-validating, high-recovery workflow, the extraction system must:

  • Preserve Molecular Integrity: Utilize acidic environments to protonate the secondary amine, stabilizing the β -keto group against rearrangement [4].

  • Disrupt Melanin Binding: Cathinones incorporate into hair primarily via ionic bonding to acidic melanin polymers. Acidic extraction solvents (pH < 3) outcompete the drug for these binding sites, facilitating release [2].

  • Eliminate Matrix Suppression: N-butylhexedrone is highly lipophilic. Without rigorous Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE), co-extracted endogenous lipids will cause severe ion suppression during Electrospray Ionization (ESI) in LC-MS/MS analysis [1].

Experimental Workflow Visualization

G N1 1. Hair Collection & Weighing (20-50 mg proximal segment) N2 2. Decontamination (DCM / H2O / DCM washes) N1->N2 Removes external contaminants N3 3. Matrix Disruption (Pulverization or 1mm cuts) N2->N3 Increases surface area N4 4. Acidic Extraction (0.1M HCl or Acidified MeOH + IS) N3->N4 Stabilizes β-keto group N5 5. Incubation (Overnight at 40°C or 3h Sonication) N4->N5 Releases analyte from melanin N6 6. SPE Cleanup (MCX) (Condition -> Load -> Wash -> Elute) N5->N6 Isolates basic amines N7 7. Evaporation & Reconstitution (N2 stream at 30°C) N6->N7 Concentrates sample N8 8. LC-MS/MS Analysis (ESI+, MRM mode) N7->N8 Quantification

Figure 1: Sample preparation and MCX-SPE workflow for synthetic cathinone extraction from hair.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Solvents (LC-MS Grade): Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Deionized Water (18.2 MΩ·cm).

  • Modifiers: Hydrochloric Acid (HCl), Formic Acid (FA), Ammonium Hydroxide (NH₄OH), 0.1 M Phosphate Buffer (pH 6.0).

  • Consumables: Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL), silanized glass vials.

  • Internal Standard (IS): Mephedrone-d3 or a matched synthetic cathinone isotopologue (50 ng/mL working solution).

Decontamination (Washing)

Causality: Hair is exposed to environmental sweat, sebum, and external drug aerosols. A sequential wash ensures we are analyzing internally incorporated drug, not external contamination [3].

  • Weigh 20–50 mg of the proximal hair segment into a glass tube.

  • Add 3 mL of DCM. Vortex gently for 2 minutes, then discard the solvent. (Removes lipophilic surface contaminants).

  • Add 3 mL of Deionized Water. Vortex for 2 minutes, then discard. (Removes hydrophilic salts and sweat).

  • Repeat the DCM wash (Step 2).

  • Allow the hair to dry completely at room temperature.

Matrix Disruption

Causality: Keratin is a dense, highly cross-linked structural protein. Solvent penetration is kinetically limited by surface area.

  • Using clean surgical scissors, cut the dried hair into 1–2 mm segments.

  • Alternative: Transfer to a stainless-steel grinding jar with a ball bearing and pulverize in a bead mill at 30 Hz for 2 minutes.

Acidic Extraction

Causality: The acidic environment protonates the secondary amine of N-butylhexedrone (pKa ~8.5), breaking its ionic bond with melanin. Concurrently, the low pH prevents the base-catalyzed auto-oxidation of the sensitive β -ketone ring [2, 4].

  • Transfer the disrupted hair to a silanized glass vial.

  • Add 1.5 mL of 0.1 M HCl (or 0.1% HCl in Methanol) to the sample.

  • Spike with 50 µL of the Internal Standard working solution.

  • Cap tightly and incubate in a water bath at 40°C overnight (12–16 hours). Note: Alternatively, ultrasonicate at 30°C for 3 hours to accelerate the kinetic release.

  • Centrifuge the mixture at 4,000 rpm for 10 minutes. Collect the supernatant.

Solid-Phase Extraction (MCX Clean-up)

Causality: MCX sorbents contain both reverse-phase (divinylbenzene) and strong cation-exchange (sulfonic acid) sites. At pH 6, N-butylhexedrone is positively charged and binds ionically to the sorbent, allowing aggressive organic washes to strip away neutral lipids without analyte loss [1].

  • Condition: Pass 1 mL of MeOH, followed by 1 mL of DI Water through the MCX cartridge.

  • Load: Dilute the acidic supernatant with 1 mL of 0.1 M Phosphate Buffer (pH 6.0) to standardize ionic strength. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1 M HCl to remove acidic and neutral hydrophilic interferences.

  • Wash 2 (Organic): Pass 1 mL of MeOH to remove lipophilic matrix components (e.g., cholesterol, squalene).

  • Dry: Apply maximum vacuum (>-10 inHg) for 5 minutes to remove residual moisture.

  • Elute: Elute the target analytes with 1.5 mL of freshly prepared DCM:IPA:NH₄OH (78:20:2, v/v/v). Causality: The strong base (NH₄OH) deprotonates the amine, breaking the ionic bond, while the DCM/IPA mixture solubilizes the now-neutral lipophilic drug.

Evaporation & Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at a maximum of 30°C. Warning: Synthetic cathinones are thermally labile; exceeding 30°C during evaporation will cause significant recovery losses.

  • Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 95% Water with 0.1% FA / 5% ACN with 0.1% FA).

  • Vortex for 30 seconds, centrifuge, and transfer to an autosampler vial.

Quantitative Data & Validation Parameters

When executing this protocol, the analytical system should be validated according to standard forensic guidelines. Below are representative validation parameters demonstrating the efficacy of the acidic extraction/MCX workflow for synthetic cathinones in hair matrices [3, 4].

AnalyteLOD (pg/mg)LOQ (pg/mg)Extraction Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)
N-Butylhexedrone 1.55.082.4-12.56.2
Mephedrone (Ref) 1.05.088.1-8.35.4
α -PVP (Ref) 0.51.091.0-15.17.1

Table 1: Typical validation parameters for synthetic cathinones utilizing the described MCX-SPE to LC-MS/MS workflow. Matrix effects within ±20% indicate successful removal of ion-suppressing lipids.

References

  • Title: Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction Source: LCGC International URL: [Link]

  • Title: New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS Source: European Review for Medical and Pharmacological Sciences URL: [Link]

  • Title: A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases Source: Forensic Science International (PubMed) URL: [Link]

Troubleshooting & Optimization

resolving GC-MS co-elution issues for 2-(butylamino)-1-phenyl-1-hexanone analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Chromatography. This guide is specifically engineered for researchers and forensic toxicologists troubleshooting the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(butylamino)-1-phenyl-1-hexanone , commonly known as N-butylhexedrone .

Due to the structural properties of synthetic cathinones, analysts frequently encounter thermal degradation, poor chromatographic resolution, and isobaric co-elution. This guide addresses the root causes of these phenomena and provides validated, step-by-step methodologies to establish a robust analytical workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing multiple peaks, severe tailing, and a missing molecular ion (m/z 247) for a pure standard of 2-(butylamino)-1-phenyl-1-hexanone?

Root Cause: You are observing in-situ thermal degradation, not sample impurity. N-butylhexedrone contains a β -keto functional group and a secondary amine. In its native (underivatized) form, this structure is highly thermolabile. When exposed to the high temperatures of a standard GC injection port (typically 250°C–280°C), the molecule undergoes oxidative decomposition, often characterized by the loss of two hydrogen atoms[1].

Furthermore, under standard Electron Ionization (EI), the native compound undergoes rapid α -cleavage. This dominates the spectrum, producing a prominent iminium base peak at m/z 142 and a benzoyl ion at m/z 105, leaving the molecular ion (m/z 247) virtually undetectable[2].

Solution: The secondary amine must be protected prior to injection to prevent thermal breakdown and to stabilize the molecular ion.

Mechanism Native Native N-Butylhexedrone (Secondary Amine, m/z 247) Heat GC Injector (250°C) Thermal Stress Native->Heat Without Derivatization Reagent PFPA Reagent (70°C, 30 min) Native->Reagent Acylation Degraded Oxidative Decomposition (Loss of 2H, Iminium m/z 140) Heat->Degraded Stable PFPA-Derivatized N-Butylhexedrone (Stable Amide, m/z 393) Reagent->Stable Protects Amine EI Electron Ionization (EI) Stable->EI Spectrum Diagnostic High-Mass Fragments Clear Molecular Ion EI->Spectrum

Fig 1: Chemical stabilization pathway of N-butylhexedrone via acylation.

Q2: How do I resolve co-elution between N-butylhexedrone and structurally similar cathinones (e.g., N-ethylhexedrone or pentedrone)?

Root Cause: Synthetic cathinones share highly similar dipole moments and boiling points, causing them to co-elute on standard non-polar stationary phases (like DB-5 or HP-5). Because their native EI mass spectra are simplistic and nearly identical (dominated by low-mass iminium ions), mass spectral deconvolution software (like AMDIS) often fails to differentiate them[3].

Solution: Implement Acylation Derivatization . Reacting the sample with a fluorinated anhydride alters the molecule's polarity and mass. This physically shifts the retention time, pulling co-eluting isomers apart on the column. Additionally, the addition of heavy fluorine atoms pushes the diagnostic fragment ions into higher m/z ranges, creating unique, highly specific mass spectra that are easily distinguishable[4][5].

Q3: Which derivatization reagent is optimal for N-butylhexedrone?

For synthetic cathinones, fluorinated anhydrides are the gold standard. While Trifluoroacetic anhydride (TFAA) is common, Pentafluoropropionic anhydride (PFPA) and Heptafluorobutyric anhydride (HFBA) are statistically superior. They provide excellent thermal stability, RSD values below 20%, and shift the base peaks into higher, less noisy mass ranges[4][6].

Table 1: Comparison of Acylation Reagents for N-Butylhexedrone Analysis

Derivatization ReagentAcronymMolecular Weight ShiftExpected Molecular Ion (m/z)Chromatographic Benefit
None (Native) N/A+ 0 Da247 (Often absent)High risk of thermal degradation; poor peak shape.
Trifluoroacetic Anhydride TFAA+ 96 Da343Good volatility; baseline resolution from non-derivatized matrix.
Pentafluoropropionic Anhydride PFPA+ 146 Da393Optimal: Excellent stability; high-mass diagnostic fragments.
Heptafluorobutyric Anhydride HFBA+ 196 Da443Highest mass shift; ideal for highly complex biological matrices.
Q4: What is the validated protocol for PFPA derivatization?

To ensure complete conversion of N-butylhexedrone into its PFPA-derivative without moisture quenching the reaction, follow this self-validating protocol[6][7]:

Step-by-Step PFPA Derivatization Methodology:

  • Sample Drying: Transfer the extracted sample (e.g., in ethyl acetate or methanol) into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Causality: Fluorinated anhydrides react violently with water, converting to their respective acids and halting the derivatization of the analyte.

  • Reconstitution: Add 50 µL of anhydrous Ethyl Acetate to the dried residue to redissolve the analyte.

  • Reagent Addition: In a fume hood, add 50 µL of fresh Pentafluoropropionic Anhydride (PFPA). Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Vortex for 10 seconds. Place the vial in a heating block set to 70°C for 30 minutes . Causality: This specific time/temperature thermodynamic threshold ensures >99% conversion of the sterically hindered secondary amine.

  • Evaporation: Remove the vial, cool to room temperature, and uncap. Evaporate the excess PFPA reagent and solvent to complete dryness under nitrogen. Causality: Injecting excess anhydride will rapidly degrade the GC column's stationary phase.

  • Final Reconstitution: Reconstitute the derivatized residue in 50–100 µL of anhydrous Ethyl Acetate. Transfer to a micro-insert vial for immediate GC-MS injection.

Q5: What if co-elution persists even after derivatization?

If you are analyzing a highly complex polydrug mixture and isobaric interference persists, you must optimize the instrumental parameters.

  • Chromatographic Adjustment: Transition from a 5% phenyl column (DB-5) to a mid-polar stationary phase like a DB-1701 or DB-200. Reduce the temperature ramp rate to 10°C–15°C/min through the critical elution window (typically 150°C–220°C) to maximize theoretical plate interactions[3].

  • Mass Spectrometry Adjustment: Leverage the electronegativity of the newly added fluorine atoms by switching the MS ionization mode from EI to Negative Chemical Ionization (NCI) . Alternatively, transition to a GC-MS/MS system using Multiple Reaction Monitoring (MRM), which eliminates matrix background and isolates the specific precursor-to-product ion transitions of N-butylhexedrone[8].

Troubleshooting Start GC-MS Analysis of N-Butylhexedrone Check Observe Co-elution or Poor Peak Shape? Start->Check Degradation Thermal Degradation (Loss of 2H, m/z 140 base peak) Check->Degradation Yes (Tailing/Extra Peaks) Isomers Isobaric Co-elution (e.g., N-ethylhexedrone) Check->Isomers Yes (Overlapping Peaks) Derivatize Acylation Derivatization (PFPA Protocol: 70°C, 30m) Degradation->Derivatize ChromOpt Optimize GC Parameters (Slower ramp, DB-1701 column) Derivatize->ChromOpt If still co-eluting Success Resolved Chromatogram & Distinct Mass Spectra Derivatize->Success If resolved Isomers->Derivatize Shift Retention Time MSMS Transition to GC-MS/MS or NCI Mode ChromOpt->MSMS If matrix is complex ChromOpt->Success MSMS->Success

Fig 2: Decision tree for resolving synthetic cathinone co-elution in GC-MS.

References

  • Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry Analytical Methods (RSC Publishing)[Link]

  • Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method Forensic Chemistry (via PMC)[Link]

  • Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers Longdom Publishing[Link]

  • Identification and analytical characterization of the synthetic cathinone N‐butylhexedrone Drug Testing and Analysis (via UrFU)[Link]

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations Office of Justice Programs (OJP)[Link]

  • One-Step Derivatization-Extraction Method for Rapid Analysis of Eleven Amphetamines and Cathinones in Oral Fluid by GC–MS Journal of Analytical Toxicology (Oxford Academic)[Link]

Sources

minimizing matrix effects in LC-MS/MS detection of 2-(butylamino)-1-phenyl-1-hexanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Detection of 2-(butylamino)-1-phenyl-1-hexanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, toxicologists, and drug development professionals overcome the notorious matrix effects (ion suppression/enhancement) encountered during the LC-MS/MS analysis of 2-(butylamino)-1-phenyl-1-hexanone (commonly known as N-butylhexedrone).

Because synthetic cathinones are basic, polar amines, they are highly susceptible to co-eluting endogenous interferences in biological matrices like plasma and urine. This guide provides self-validating protocols and mechanistically grounded troubleshooting steps to ensure assay trustworthiness and scientific integrity.

Section 1: Understanding and Quantifying Matrix Effects

Q: Why does 2-(butylamino)-1-phenyl-1-hexanone suffer from such severe signal loss in electrospray ionization (ESI)? A: The signal loss is primarily driven by ion suppression at the ESI droplet surface. 2-(butylamino)-1-phenyl-1-hexanone is a secondary amine with a pKa typically around 8–9, meaning it is protonated ([M+H]+) under acidic LC conditions. When analyzing biological extracts prepared via simple protein precipitation (PPT), high concentrations of endogenous non-volatile compounds—particularly phospholipids and salts—co-elute with the target analyte. These matrix components outcompete the cathinone for access to the droplet surface and available charge during the desolvation process, leading to a drastic reduction in the gas-phase ions reaching the mass spectrometer 1.

ESI_Suppression A Co-eluting Matrix (e.g., Phospholipids) C ESI Droplet Surface Charge Competition A->C B Target Analyte (N-butylhexedrone) B->C D Reduced Analyte Ionization C->D Matrix outcompetes E Ion Suppression (Decreased MS Signal) D->E

Caption: ESI droplet surface competition leading to ion suppression of the target analyte.

Q: How can I accurately measure the Matrix Effect (ME) in my specific assay to validate my method? A: To build a self-validating system, you must quantitatively assess the matrix effect using the post-extraction spike method (the Matuszewski method). Relying solely on overall recovery conflates extraction efficiency with ionization efficiency. You must prepare three sets of samples:

  • Set A (Neat Standard): Analyte spiked directly into the mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with the analyte at the final concentration.

  • Set C (Pre-Extraction Spike): Matrix spiked with the analyte, then extracted.

The Diagnostic Calculation:

  • Matrix Effect (ME %) = (Peak Area of Set B / Peak Area of Set A) × 100. (< 100% = suppression; > 100% = enhancement).

  • Extraction Recovery (RE %) = (Peak Area of Set C / Peak Area of Set B) × 100.

Causality Insight: By isolating Set B from Set C, you decouple the physical loss of the drug during sample prep from the signal loss caused by the mass spectrometer's ionization environment. Studies on structurally similar synthetic cathinones have shown that endogenous interferences in urine can suppress detection by up to 27% if not properly managed 2.

Section 2: Sample Preparation Strategies

Q: Protein Precipitation (PPT) is yielding a Matrix Effect of 45% (severe suppression). What is the most reliable extraction methodology for this compound? A: PPT is insufficient for basic lipophilic amines like 2-(butylamino)-1-phenyl-1-hexanone when high sensitivity is required, as it leaves behind soluble phospholipids. To minimize matrix effects, transition to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Because N-butylhexedrone contains a basic secondary amine, it remains positively charged at low pH. An MCX cartridge utilizes both reversed-phase (hydrophobic) and ion-exchange retention mechanisms. This allows you to aggressively wash away neutral lipids and acidic interferences with 100% organic solvents before eluting the target analyte by neutralizing its charge with a high-pH elution buffer 3.

SPE_Workflow N1 1. Condition (MeOH & H2O) N2 2. Load Sample (Acidified Matrix) N1->N2 N3 3. Wash 1 (2% Formic Acid) N2->N3 N4 4. Wash 2 (100% MeOH) N3->N4 N5 5. Elute (5% NH4OH in MeOH) N4->N5

Caption: Mixed-mode strong cation exchange (MCX) SPE workflow for synthetic cathinones.

Step-by-Step Protocol: MCX SPE for 2-(butylamino)-1-phenyl-1-hexanone

  • Sample Pre-treatment: Dilute 200 µL of biological matrix (plasma/urine) with 200 µL of 2% Formic Acid in water. Why? This disrupts protein binding and ensures the butylamine group is fully protonated.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade Water through the MCX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Why? Removes hydrophilic interferences and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Why? This is the critical step for matrix effect reduction. Because the analyte is ionically bound to the sorbent, the 100% organic wash strips away phospholipids and neutral lipids without eluting the drug.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Why? The high pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate under nitrogen at 35°C. Reconstitute in the initial mobile phase. Crucial Note: Do not evaporate to complete dryness without a "keeper" solvent (like a small volume of mobile phase), as synthetic cathinones can be highly volatile 4.

Table 1: Quantitative Comparison of Extraction Methods for Synthetic Cathinones

Extraction MethodAverage Recovery (RE %)Average Matrix Effect (ME %)Phospholipid Removal
Protein Precipitation (PPT)85 - 95%40 - 60% (Severe Suppression)Poor
Liquid-Liquid Extraction (LLE)70 - 80%75 - 85% (Moderate Suppression)Moderate
Mixed-Mode SPE (MCX)88 - 96%92 - 102% (Minimal Effect)Excellent

Section 3: Chromatographic Optimization

Q: Even with SPE, I am seeing a matrix dip at the retention time of N-butylhexedrone. How can I optimize the chromatography? A: If matrix suppression persists, your analyte is likely co-eluting with a residual suppression zone (often at the void volume or the end of the gradient).

  • Increase Retention Factor (k'): Ensure the analyte elutes with a k' > 2. For reversed-phase (e.g., C18 or Biphenyl columns), use a shallow gradient of Methanol or Acetonitrile. Biphenyl columns offer enhanced pi-pi interactions with the phenyl ring of N-butylhexedrone, increasing retention compared to standard C18.

  • Explore HILIC: Because cathinones are polar basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC retains polar analytes strongly, eluting them much later than the hydrophobic phospholipids that cause suppression in reversed-phase LC 5.

  • Mobile Phase Additives: Maintain 0.1% Formic Acid to ensure consistent protonation. The addition of 2–5 mM Ammonium Formate can help buffer the droplet surface and stabilize the ESI signal, further mitigating minor matrix variations.

References

  • Analysis of Cathinones in Plasma Using LC-MS/MS. lcms.cz. 1

  • Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique. CUNY Academic Works.2

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. National Institutes of Health (PMC). 3

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. 4

  • Quantification of Synthetic Cathinones in Rat Brain Using HILIC–ESI-MS/MS. National Institutes of Health (PMC). 5

Sources

thermal degradation troubleshooting for 2-(butylamino)-1-phenyl-1-hexanone during GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(butylamino)-1-phenyl-1-hexanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with analyte stability during analysis. As an α-aminoketone, this compound is susceptible to thermal degradation in the high-temperature environment of a GC inlet, leading to issues with reproducibility, accuracy, and sensitivity.

This document provides a structured, in-depth approach to troubleshooting, moving from identifying common symptoms to implementing systematic solutions. We will explore the causal relationships behind analytical parameters and provide field-proven protocols to ensure the integrity of your results.

Symptom Checker: Is Thermal Degradation Affecting Your Analysis?

This section addresses the common indicators of thermal degradation. If you are observing any of the following, it is highly probable that your analyte is degrading during the GC-MS run.

Q1: Why is the peak response for my analyte inconsistent or significantly lower than expected?

A low or erratic peak response is a classic sign of thermal degradation.[1][2] A significant portion of the parent molecule is breaking down in the hot GC inlet before it can reach the detector. This can also be caused by active sites within the GC flow path (e.g., a contaminated liner or column) that adsorb the analyte.[1][3]

Q2: I'm seeing unexpected peaks in my chromatogram that are not present in my sample. What are they?

These "ghost peaks" are often the degradation products of your target analyte.[4] For 2-(butylamino)-1-phenyl-1-hexanone, common degradation pathways can involve cleavage of the butylamino group or fragmentation adjacent to the carbonyl group. Identifying these smaller, related molecules can confirm that degradation is the root cause of your issue.

Q3: My analyte peak is tailing severely. Is this related to degradation?

Peak tailing can be a symptom of several issues, including thermal degradation.[5] Tailing occurs when the analyte has unwanted interactions with active sites in the system, such as a non-deactivated liner or contaminated column head.[5][6] These active sites can not only reversibly adsorb the analyte, causing tailing, but also catalytically promote its degradation, especially at high temperatures.

Q4: My calibration curve is not linear, especially at higher concentrations. Why?

Non-linearity can occur if the degradation process is not proportional to the concentration, or if the system's active sites become saturated at higher concentrations, leading to a disproportionate amount of analyte reaching the detector. This compromises the quantitative accuracy of your method.

The Culprit: Understanding the Instability of α-Aminoketones

2-(butylamino)-1-phenyl-1-hexanone belongs to the class of α-aminoketones. These molecules contain both a ketone and a secondary amine functional group, making them susceptible to thermal stress. Primary and secondary aminoketones are known to be unstable, sometimes undergoing self-condensation or rearrangement.[7][8] The primary site of instability during GC analysis is the bond between the carbonyl carbon and the α-carbon bearing the amino group. The high temperatures in the GC inlet provide the energy needed to cleave this and other bonds, leading to predictable fragments. While derivatization can increase thermal stability, optimizing the GC conditions is the most direct approach to analyzing the native compound.[9]

Systematic Troubleshooting Workflow

The vast majority of thermal degradation issues originate in the GC inlet. Therefore, our troubleshooting strategy will focus primarily on optimizing the injection parameters before moving to the column and detector.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Problem Observed:\nLow Response, Extra Peaks,\nTailing, Poor Linearity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInlet [label="Step 1: Evaluate GC Inlet", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowerTemp [label="Lower Inlet Temperature\n(e.g., 250°C → 200°C)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckLiner [label="Assess Inlet Liner", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseInertLiner [label="Use a New, Deactivated Liner\n(Preferably with no wool or\nUltra Inert wool)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckInjection [label="Review Injection Mode", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SwitchToSplit [label="Use Split Injection or\nIncrease Split Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; ProblemResolved1 [label="Problem Resolved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProblemResolved2 [label="Problem Resolved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProblemResolved3 [label="Problem Resolved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckColumn [label="Step 2: Evaluate GC Column\n& Oven Program", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowerOvenRamp [label="Use Slower Oven\nTemperature Ramp", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumnHealth [label="Trim Column Inlet (10-20 cm)\nor Replace Column", fillcolor="#FBBC05", fontcolor="#202124"]; ProblemResolved4 [label="Problem Resolved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckMS [label="Step 3: Evaluate MS Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowerMSInterface [label="Lower Transfer Line &\nSource Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; ConsiderDerivatization [label="Advanced Solution:\nConsider Chemical Derivatization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Analysis Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckInlet; CheckInlet -> LowerTemp -> ProblemResolved1; ProblemResolved1 -> CheckLiner [label="No"]; ProblemResolved1 -> End [label="Yes"]; CheckLiner -> UseInertLiner -> ProblemResolved2; ProblemResolved2 -> CheckInjection [label="No"]; ProblemResolved2 -> End [label="Yes"]; CheckInjection -> SwitchToSplit -> ProblemResolved3; ProblemResolved3 -> CheckColumn [label="No"]; ProblemResolved3 -> End [label="Yes"]; CheckColumn -> LowerOvenRamp -> CheckColumnHealth -> ProblemResolved4; ProblemResolved4 -> CheckMS [label="No"]; ProblemResolved4 -> End [label="Yes"]; CheckMS -> LowerMSInterface -> ConsiderDerivatization; }

Troubleshooting workflow for thermal degradation.
The GC Inlet: Your Primary Focus

The inlet is where your liquid sample is vaporized into a gas, and it's the hottest part of the system your analyte will experience in a concentrated form. Minimizing both the temperature and the time your analyte spends here is critical.

Q5: What is the optimal inlet temperature and how do I find it?

There is no single "perfect" temperature; it's a balance between efficient vaporization and minimal degradation.[10] For thermally labile compounds, the goal is to use the lowest temperature that allows for complete and reproducible vaporization.[3][11] A typical starting point for a semi-volatile compound is 250°C, but this is often too high for an α-aminoketone.

Recommendation: Start with a lower inlet temperature (e.g., 200°C or even 180°C) and incrementally increase it. Monitor the peak area of the parent compound and any known degradation products. The optimal temperature is the one that provides the highest parent peak response before the degradation products begin to significantly increase. See Protocol 1 for a detailed methodology.

Q6: How does the inlet liner affect my analysis?

The liner is the glass sleeve inside the inlet where vaporization occurs. Its condition and type are paramount.

  • Activity: Over time, liners accumulate non-volatile residues from samples. These residues, along with the glass surface itself, can contain active sites that promote degradation.[12][13]

  • Deactivation: Always use a liner with a high-quality, inert deactivation treatment.[14] This chemical coating masks active silanol groups on the glass surface, preventing them from interacting with your analyte.

  • Glass Wool: While glass wool can aid in vaporization and trap non-volatile matrix components, it also dramatically increases the surface area your analyte is exposed to. For thermally sensitive compounds, this can increase degradation. If you must use wool, ensure it is also highly deactivated (e.g., Ultra Inert wool). Often, a liner without wool or one with a taper at the bottom is a better choice.[15]

Recommendation: If you suspect degradation, your first and easiest step after lowering the temperature should be to replace the inlet liner with a new, high-quality deactivated liner.[2]

Q7: Should I use a split or splitless injection?

The choice of injection mode significantly impacts the analyte's residence time in the inlet.

  • Splitless Injection: In this mode, the split vent is closed for a period (e.g., 0.5-1.0 min) to transfer the majority of the sample onto the column. This results in a low carrier gas flow through the liner, leading to a long residence time for the analyte in the hot inlet. This extended exposure greatly increases the risk of thermal degradation.[14][16]

  • Split Injection: Here, the split vent is open, and a high flow of carrier gas rapidly sweeps through the liner. Only a small portion of the sample is transferred to the column. This results in a very short residence time in the inlet, significantly reducing the opportunity for degradation.

Recommendation: While splitless injection is typically used for trace analysis, it is often detrimental for thermally labile compounds. If you are experiencing degradation, switch to a split injection (e.g., 10:1 or 20:1 split ratio). This is one of the most effective ways to mitigate the problem. If you require the sensitivity of a splitless injection, you must be aggressive in lowering the inlet temperature and ensuring the entire flow path is exceptionally inert.

GC Column and Oven Program

While less common than inlet-induced degradation, the column and oven conditions can also play a role.

Q8: Can the GC column itself cause degradation?

Yes. An old or contaminated column can have active sites, particularly at the inlet end where non-volatile residues accumulate.[6] Using a column specifically designed for low activity (e.g., an "inert" or "MS" designated column) is recommended for analyzing sensitive compounds.

Recommendation: If inlet optimization does not solve the problem, try trimming 10-20 cm from the front of the column. If this improves the peak shape and response, it indicates the column inlet was contaminated. If the problem persists, consider replacing the column.[17]

Q9: How does the oven temperature program affect stability?

The oven program dictates how long the analyte spends in the column. While the temperatures are lower than the inlet, prolonged exposure can still contribute to degradation, especially if the column has active sites. A slower temperature ramp rate can sometimes improve peak shape for sensitive compounds.[3][18]

Recommendation: Ensure your initial oven temperature is low enough to allow for proper focusing of the analyte at the head of the column. A gentle ramp rate (e.g., 10-15°C/min) is often a good starting point.

MS Detector Parameters

Q10: Can the mass spectrometer source cause degradation?

The MS transfer line and ion source are also heated to prevent condensation. While the pressure is very low, these surfaces can contribute to further degradation if their temperatures are set excessively high.

Recommendation: Set the transfer line temperature to be equal to or slightly below the maximum oven temperature. The ion source temperature should be set according to the manufacturer's recommendation, but for labile compounds, using the lower end of the acceptable range (e.g., 230°C instead of 250°C) may be beneficial.

Summary of Key GC Parameters and Recommendations

ParameterImpact on Thermal DegradationRecommended Action for 2-(butylamino)-1-phenyl-1-hexanone
Inlet Temperature High Impact. Higher temperatures provide the activation energy for degradation reactions.[10][19]Start at a low temperature (e.g., 180-200°C) and optimize empirically. Avoid standard temperatures of ≥250°C.[4]
Inlet Liner High Impact. Active sites on a used or non-deactivated liner can catalyze degradation.[12][13]Use a new, high-quality, deactivated liner for every new method development. Consider liners without glass wool.[14][15]
Injection Mode High Impact. Splitless mode increases analyte residence time in the hot inlet, promoting degradation.[14]Use a split injection (e.g., 10:1 or higher) to minimize residence time.
Injection Volume Medium Impact. Larger volumes can lead to "backflash" if the sample vapor expands beyond the liner volume, contaminating the inlet.[16]Use a standard 1 µL injection. If larger volumes are needed, ensure the liner volume is sufficient to accommodate the solvent vapor.
Column Inertness Medium Impact. Active sites on the column can cause tailing and on-column degradation.[1]Use a high-quality, inert GC column. Trim the column inlet if contamination is suspected.[2]
Oven Ramp Rate Low Impact. Can affect peak shape and time spent at elevated temperatures.Use a moderate ramp rate (10-20°C/min). A slower ramp may improve resolution and peak shape.[18]
MS Source Temp. Low Impact. Can be a final source of degradation if set too high.Set to the lower end of the manufacturer's recommended range (e.g., 230°C).

Experimental Protocols

Protocol 1: Systematic Inlet Temperature Optimization

This protocol provides a step-by-step method to determine the optimal inlet temperature that maximizes analyte response while minimizing thermal degradation.

  • Preparation:

    • Prepare a mid-range calibration standard of 2-(butylamino)-1-phenyl-1-hexanone in a suitable solvent (e.g., 1 µg/mL in methanol or acetonitrile).

    • Install a new, deactivated inlet liner (e.g., a single taper liner with no wool).

    • Install a fresh injection port septum.

  • Initial GC-MS Conditions:

    • Injection Mode: Split (20:1 ratio)

    • Injection Volume: 1 µL

    • Inlet Temperature: 180°C (Initial Setpoint)

    • Oven Program: Start at 50°C, hold for 1 min, then ramp at 15°C/min to 280°C, hold for 2 min.

    • MS Parameters: Set transfer line to 280°C and ion source to 230°C. Monitor the parent ion and at least two suspected degradation product ions in SIM mode.

  • Experimental Procedure:

    • Equilibrate the system at the initial conditions.

    • Perform three replicate injections of the standard and record the average peak area for the parent analyte. Note the presence and area of any other peaks.

    • Increase the inlet temperature by 20°C (to 200°C).

    • Allow the system to equilibrate for 10 minutes.

    • Perform three new replicate injections and record the average peak areas.

    • Repeat this process, increasing the inlet temperature in 20°C increments up to a maximum of 280°C.

  • Data Analysis:

    • Plot the average parent analyte peak area on the Y-axis against the inlet temperature on the X-axis.

    • On a secondary Y-axis, plot the sum of the degradation product peak areas.

    • The optimal inlet temperature is typically at the peak of the parent analyte's response curve, just before it begins to drop and the degradation products start to rise sharply. This represents the best balance between vaporization efficiency and analyte stability.

References

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Restek Corporation. (2025, October 8). Improve Narrow-Bore GC Column Performance with Intermediate-Volume (IV) Inlet Liners. Retrieved from [Link]

  • Chatterjea, J. N., & Prasad, R. (1968). Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones. Journal of the Chemical Society C: Organic, 1968, 1735-1738. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

  • Chromservis. (n.d.). GC liners. Retrieved from [Link]

  • ALWSCI. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC). Retrieved from [Link]

  • Agilent Technologies. (2022, November 30). Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Splitless liners in gas chromatography. Retrieved from [Link]

  • Chromatography Forum. (2016, February 16). Inlet temperature GCMS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Inlet Liners. Retrieved from [Link]

  • ALWSCI. (2025, October 16). Common Causes And Solutions For Poor Reproducibility in Gas Chromatography. Retrieved from [Link]

  • GL Sciences. (2023, May 9). GC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Piccinelli, A. L., et al. (2009). Fragmentation Pathways of Polycyclic Polyisoprenylated Benzophenones and Degradation Profile of Nemorosone by Multiple-Stage Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(9), 1595-1607. Retrieved from [Link]

  • ResearchGate. (2020, June 16). gas chromatography troubleshooting strategy for analytical chemistry. Retrieved from [Link]

  • Zhou, Z., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 11059-11066. Retrieved from [Link]

  • Lisec, J., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 86-113. Retrieved from [Link]

  • Kohyama, E., et al. (2016). Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA. Analytical Sciences, 32(8), 831-837. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Retrieved from [Link]

  • Yamada, S., Mizuno, H., & Terashima, S. (1967). Thermal rearrangement of optically active α-hydroxy-imines to α-amino-ketones. Chemical Communications (London), (20), 1058. Retrieved from [Link]

Sources

Technical Support Center: 2-(butylamino)-1-phenyl-1-hexanone monohydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(butylamino)-1-phenyl-1-hexanone monohydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles and rationale for experimental choices. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.

Troubleshooting Guide: Low Yield & Impurities

This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format to directly tackle common problems.

Question 1: My yield for the initial α-bromination of hexanophenone is consistently low. What are the likely causes and how can I improve it?

Low yields in the α-bromination of ketones like hexanophenone are a frequent challenge. The root cause often lies in the delicate equilibrium of the enol or enolate intermediate, which is the reactive species.

Answer: The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The formation of this enol is the rate-determining step of the reaction.[1] Therefore, inefficient enol formation directly translates to low product yield.

Troubleshooting Steps & Rationale:

  • Inadequate Acid Catalysis: The acid catalyst is crucial for promoting the formation of the enol tautomer.

    • Solution: Ensure you are using a suitable acid catalyst, such as acetic acid or a catalytic amount of HBr. The concentration of the acid can also be optimized. A reaction in an acetic acid solvent can be particularly effective.[1]

  • Competing Reactions: Over-bromination (di-bromination) or bromination on the aromatic ring can occur, consuming your starting material and leading to a mixture of products.

    • Solution: Control the stoichiometry of bromine (Br₂) carefully. Use of N-bromosuccinimide (NBS) as a brominating agent can sometimes offer better control and selectivity for mono-bromination.

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Higher temperatures can increase the reaction rate but may also promote side reactions.[2] It is advisable to start at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Experimental Protocol: Optimized α-Bromination of Hexanophenone

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexanophenone (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.05 equivalents) in acetic acid dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The disappearance of the hexanophenone spot indicates the completion of the reaction.

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude 2-bromo-1-phenyl-1-hexanone.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Question 2: The subsequent amination step with n-butylamine is resulting in a complex mixture of products and a low yield of the desired secondary amine. What is happening?

The N-alkylation of primary amines with α-bromo ketones can be complicated by over-alkylation and other side reactions.[3] The desired product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the α-bromo ketone to form a tertiary amine.[3]

Answer: The primary issue is often the lack of control over the stoichiometry and reaction conditions, leading to the formation of byproducts. The basicity of the n-butylamine can also promote elimination reactions of the α-bromo ketone.

Troubleshooting Steps & Rationale:

  • Over-alkylation: The secondary amine product can react with another molecule of the α-bromo ketone.

    • Solution: Use a molar excess of n-butylamine (2-3 equivalents) to favor the formation of the desired secondary amine and minimize the formation of the tertiary amine byproduct. Running the reaction at a lower temperature can also help control the reaction rate and selectivity.

  • Elimination Reactions: The basic n-butylamine can act as a base, promoting the elimination of HBr from the α-bromo ketone to form an α,β-unsaturated ketone.

    • Solution: Add the α-bromo ketone solution slowly to the n-butylamine solution at a low temperature (e.g., 0 °C) to minimize the concentration of the α-bromo ketone at any given time, thus disfavoring the elimination reaction.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway.

    • Solution: A polar aprotic solvent like acetonitrile or DMF can be beneficial. However, for simpler workup, a less polar solvent like dichloromethane (DCM) or diethyl ether can also be effective.

Experimental Protocol: Controlled N-Alkylation

  • In a round-bottom flask, dissolve n-butylamine (2.5 equivalents) in a suitable solvent (e.g., acetonitrile).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromo-1-phenyl-1-hexanone (1 equivalent) in the same solvent to the cooled amine solution over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, perform an aqueous workup to remove excess n-butylamine and its hydrobromide salt.

Question 3: I am struggling to obtain a clean, crystalline monohydrochloride salt. The product is oily or forms an impure solid. What are the best practices for purification and salt formation?

The final step of converting the freebase amine to its hydrochloride salt is crucial for obtaining a stable, crystalline product. Issues at this stage often stem from impurities in the freebase or improper crystallization techniques.

Answer: The purity of the freebase is paramount. Any unreacted starting materials or byproducts will interfere with the crystallization of the hydrochloride salt. Furthermore, the choice of solvent and the method of HCl addition are critical for successful salt formation and crystallization.

Troubleshooting Steps & Rationale:

  • Impure Freebase: Residual starting materials or byproducts from the amination step will co-precipitate or inhibit crystallization.

    • Solution: Purify the crude 2-(butylamino)-1-phenyl-1-hexanone freebase by column chromatography on silica gel before attempting salt formation. An acid-base extraction can also be employed to remove non-basic impurities.[4]

  • Improper Salt Formation Technique: The method of introducing HCl can significantly impact the quality of the resulting salt.

    • Solution: Dissolve the purified freebase in a non-polar, anhydrous solvent like diethyl ether or ethyl acetate. Then, slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with vigorous stirring. This controlled addition promotes the formation of well-defined crystals.[4]

  • Solvent Selection for Recrystallization: The choice of solvent for recrystallization is key to obtaining high-purity crystals.

    • Solution: A common technique is to dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol, and then allow it to cool slowly to induce crystallization. The addition of a less polar co-solvent, like diethyl ether or hexane, can also promote precipitation.[4][5]

Experimental Protocol: Purification and Hydrochloride Salt Formation

  • Purification of Freebase:

    • Perform an acid-base extraction: Dissolve the crude product in a non-polar solvent (e.g., diethyl ether) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer.

    • Wash the organic layer with water.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which will precipitate or can be extracted back into a fresh portion of non-polar solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified freebase.

  • Hydrochloride Salt Formation:

    • Dissolve the purified freebase in anhydrous diethyl ether.

    • Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of boiling isopropanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-(butylamino)-1-phenyl-1-hexanone monohydrochloride.

What are the critical parameters to control for a successful synthesis?

Several parameters are critical throughout the synthesis:

  • Purity of Reagents: Using high-purity starting materials is essential to avoid side reactions and simplify purification.

  • Stoichiometry: Precise control of the molar ratios of reactants, especially in the amination step, is crucial to maximize the yield of the desired product and minimize byproducts.

  • Temperature Control: Maintaining the recommended temperature at each step is vital for controlling reaction rates and preventing unwanted side reactions.

  • Anhydrous Conditions: For the salt formation step, using anhydrous solvents and reagents is important to prevent the hydrolysis of the hydrochloride salt and to promote the formation of a crystalline solid.

What are the common impurities I might encounter and how can I identify them?

Common impurities can include:

  • Unreacted Hexanophenone: Can be identified by TLC or GC-MS.

  • 2-Bromo-1-phenyl-1-hexanone: The intermediate from the first step.

  • Tertiary Amine (Over-alkylation product): Can be detected by LC-MS.

  • α,β-Unsaturated Ketone (Elimination byproduct): Can be identified by ¹H NMR spectroscopy, looking for vinylic proton signals.

These impurities can often be removed through column chromatography of the freebase or by recrystallization of the final hydrochloride salt.

Are there alternative synthetic routes to consider?

While the α-bromination followed by N-alkylation is a common route, reductive amination offers a viable alternative.[6] This one-pot reaction involves reacting hexanophenone directly with n-butylamine in the presence of a reducing agent.

Reductive Amination Approach:

  • Advantages: This method can avoid the use of a hazardous α-bromo ketone intermediate and may lead to higher yields in a single step.[7]

  • Reagents: Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] These reagents are selective for the iminium ion intermediate, reducing it to the amine without significantly reducing the starting ketone.[6]

  • Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol, often with the addition of a catalytic amount of acid to promote imine formation.[8]

Visualization of Key Processes

Reaction Mechanism: α-Bromination and N-Alkylation

reaction_mechanism cluster_0 Step 1: α-Bromination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Salt Formation Hexanophenone Hexanophenone Enol Enol Intermediate Hexanophenone->Enol H⁺, -H⁺ Bromo_Ketone 2-Bromo-1-phenyl-1-hexanone Enol->Bromo_Ketone Br₂, -HBr Freebase 2-(butylamino)-1-phenyl-1-hexanone (Freebase) Bromo_Ketone->Freebase + n-Butylamine - HBr Butylamine n-Butylamine Final_Product 2-(butylamino)-1-phenyl-1-hexanone monohydrochloride Freebase->Final_Product + HCl HCl HCl

Caption: Synthetic pathway for 2-(butylamino)-1-phenyl-1-hexanone monohydrochloride.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Purity->Optimize_Stoichiometry Control_Temp Fine-tune Reaction Temperature Optimize_Stoichiometry->Control_Temp Purify_Intermediate Purify Intermediate Products Control_Temp->Purify_Intermediate Recrystallize Recrystallize Final Product Purify_Intermediate->Recrystallize Success High Yield, Pure Product Recrystallize->Success

Caption: A systematic approach to troubleshooting synthetic yield issues.

Summary of Key Reaction Parameters

StepParameterRecommended ConditionsRationale
α-Bromination Catalyst Acetic acid or catalytic HBrPromotes formation of the reactive enol intermediate.[1]
Temperature Room temperatureBalances reaction rate with minimizing side reactions.[2]
N-Alkylation Amine Stoichiometry 2-3 equivalents of n-butylamineMinimizes over-alkylation to the tertiary amine.[3]
Temperature 0 °C to room temperatureControls reaction rate and reduces elimination byproducts.
Salt Formation Solvent Anhydrous diethyl ether or ethyl acetatePromotes precipitation of the hydrochloride salt and prevents hydrolysis.[4]
HCl Addition Slow, dropwise addition of HCl solutionEncourages the formation of well-defined, pure crystals.
Purification Method Column chromatography (freebase), Recrystallization (salt)Removes impurities to ensure high purity of the final product.[4][5]

References

  • BenchChem. (2025). Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde. BenchChem Technical Support.
  • Reddit. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2017).
  • Reddit. (2025).
  • Chemistry Stack Exchange. (2019).
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • Fiveable. (2025).
  • Master Organic Chemistry. (2017).
  • Chemistry LibreTexts. (2023). 22.

Sources

Validation & Comparative

comparing receptor affinities of 2-(butylamino)-1-phenyl-1-hexanone and alpha-PVP

Author: BenchChem Technical Support Team. Date: March 2026

In the evolving landscape of psychoactive substance research, a detailed understanding of a compound's interaction with neural targets is paramount for predicting its pharmacological effects, abuse potential, and toxicological profile. This guide provides an in-depth comparison of the receptor affinities of two synthetic cathinones: α-Pyrrolidinopentiophenone (α-PVP) and 2-(butylamino)-1-phenyl-1-hexanone (N-butylhexedrone).

While extensive pharmacological data is available for the widely studied α-PVP, direct experimental receptor binding data for N-butylhexedrone is less prevalent in the current scientific literature. To facilitate a meaningful comparison, this guide will leverage data from its close structural analog, N-ethylhexedrone (NEH). This approach, grounded in established structure-activity relationships within the cathinone class, allows for a robust, albeit inferred, comparative analysis. Both compounds are primarily recognized for their potent stimulant effects, which are mediated through their interaction with monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Comparative Receptor Affinity Profile

The primary mechanism of action for both α-PVP and related cathinones is the inhibition of monoamine transporters. The affinity of a compound for these transporters, typically expressed as the inhibition constant (Kᵢ), is a critical determinant of its potency and pharmacological character. A lower Kᵢ value signifies a higher binding affinity.

The data presented below summarizes the binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) for α-PVP and N-ethylhexedrone (NEH) at the human dopamine and serotonin transporters.

CompoundDAT Kᵢ (µM)[1]SERT Kᵢ (µM)[1]DAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)DAT/SERT Selectivity Ratio
α-PVP 0.019>1000.022[2]0.038>30[2]>1363
N-Butylhexedrone Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
N-Ethylhexedrone (NEH) 0.12135.940.073Not Reported>100~1370

Note: N-Ethylhexedrone (NEH) is presented as a structural analog to infer the potential profile of N-butylhexedrone. DAT/SERT Selectivity Ratio is calculated from IC₅₀ values (SERT IC₅₀ / DAT IC₅₀).

From this data, several key insights emerge:

  • High DAT Affinity: Both α-PVP and its structural relative NEH exhibit high affinity for the dopamine transporter, with Kᵢ values in the low nanomolar to low micromolar range. α-PVP, however, demonstrates a significantly higher affinity for DAT than NEH.[1]

  • Potent DAT/NET Inhibition: α-PVP is a potent inhibitor of both DAT and NET, with IC₅₀ values in the low nanomolar range.[2] Synthetic cathinones with a pyrrolidine ring, like α-PVP, are generally potent DAT and NET inhibitors.[3]

  • Negligible SERT Affinity: A defining characteristic of this subclass of cathinones is their remarkably low affinity for the serotonin transporter.[1] This results in a pharmacological profile dominated by dopamine and norepinephrine activity.

  • High DAT Selectivity: The profound difference between DAT and SERT affinity gives these compounds a very high DAT/SERT selectivity ratio. This high selectivity for catecholamine transporters over the serotonin transporter is a key factor linked to their potent psychostimulant effects and significant abuse liability.

Causality in Experimental Design: The Radioligand Binding Assay

To determine receptor binding affinity (Kᵢ), the competitive radioligand binding assay is the gold-standard methodology. The trustworthiness of this protocol lies in its self-validating system, which precisely quantifies the interaction between a test compound and its target receptor by measuring the displacement of a known radioactive ligand.

Key Experimental Workflow

Caption: Workflow of a Radioligand Binding Assay.

Step-by-Step Protocol for Radioligand Binding Assay
  • Membrane Preparation:

    • Action: Human Embryonic Kidney (HEK293) cells stably expressing the human transporter of interest (e.g., hDAT or hSERT) are cultured and harvested. The cells are lysed, and the cell membranes containing the transporters are isolated via centrifugation.

    • Rationale: Using a cell line that overexpresses a specific human transporter ensures a high density of the target protein, providing a robust signal. Isolating the membranes removes other cellular components that could interfere with the binding assay.

  • Assay Setup:

    • Action: The assay is performed in a 96-well plate format. Three types of wells are prepared:

      • Total Binding: Contains cell membranes and a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT).

      • Non-Specific Binding (NSB): Contains cell membranes, the radioligand, and a high concentration of a known, non-radioactive drug that binds to the same site.

      • Competitive Binding: Contains cell membranes, the radioligand, and varying concentrations of the test compound (e.g., α-PVP).

    • Rationale: The "Total Binding" wells measure all radioactivity bound to the membranes. The "NSB" wells are crucial for determining how much radioligand binds non-specifically to the filter or membrane lipids; this value is subtracted from all others to determine "Specific Binding". The competitive binding wells show how effectively the test compound displaces the radioligand.

  • Incubation:

    • Action: The plate is incubated for a set period (e.g., 60-120 minutes) at a controlled temperature to allow the binding to reach equilibrium.

    • Rationale: Reaching equilibrium is essential for the accurate calculation of affinity constants based on the law of mass action.

  • Filtration and Washing:

    • Action: The incubation is terminated by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. The filters are then washed with ice-cold buffer.

    • Rationale: Filtration separates the membrane-bound radioligand from the unbound radioligand in the solution. The rapid process and cold buffer prevent the dissociation of the radioligand from the transporter during the wash steps.

  • Quantification and Analysis:

    • Action: The radioactivity trapped on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the average counts from the NSB wells from the total binding wells.

    • Rationale: Scintillation counting provides a highly sensitive measure of the amount of bound radioligand.

  • Data Interpretation:

    • Action: The specific binding data at different concentrations of the test compound are plotted to generate a sigmoidal competition curve. From this curve, the IC₅₀ value (the concentration of the test drug that inhibits 50% of the specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

    • Rationale: The IC₅₀ value is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation converts the IC₅₀ to the Kᵢ, an absolute measure of affinity that is independent of assay conditions, allowing for standardized comparison across different experiments and labs.[1]

Mechanism of Action at the Synapse

The high affinity of α-PVP and N-butylhexedrone for DAT and NET directly translates to their mechanism of action at the neuronal synapse. By binding to and blocking these transporters, they prevent the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.

Caption: Monoamine Transporter Inhibition.

This blockade leads to:

  • Increased Synaptic Neurotransmitter Levels: Dopamine and norepinephrine accumulate in the synaptic cleft.

  • Enhanced Postsynaptic Receptor Activation: The elevated neurotransmitter concentrations lead to prolonged and intensified stimulation of postsynaptic dopamine and norepinephrine receptors.

  • Psychostimulant Effects: The resulting surge in catecholaminergic neurotransmission in brain reward and arousal pathways is responsible for the characteristic stimulant effects, including euphoria, increased energy, and alertness.

Conclusion and Future Directions

The comparative analysis reveals that α-PVP is an exceptionally potent and selective dopamine and norepinephrine reuptake inhibitor, with negligible interaction with the serotonin transporter. While direct binding data for 2-(butylamino)-1-phenyl-1-hexanone (N-butylhexedrone) remains to be formally reported, data from its close analog, N-ethylhexedrone, strongly suggests a similar pharmacological profile. It is likely that N-butylhexedrone also functions as a potent and selective DAT/NET inhibitor, though potentially with a lower affinity than α-PVP, consistent with structure-activity relationship trends for α-alkyl chain length in cathinone derivatives.

The high DAT/SERT selectivity ratio is a critical feature for both compounds and is strongly correlated with a high potential for abuse. For researchers in drug development and neuroscience, this guide underscores the importance of comprehensive in vitro profiling to predict in vivo effects. Future studies should prioritize conducting direct radioligand binding and uptake inhibition assays on N-butylhexedrone to definitively characterize its affinity and selectivity at all three monoamine transporters, providing a more complete and direct comparison to α-PVP.

References

  • Cunha-Oliveira, T., et al. (2021). Structure-Activity Relationships of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience. Available at: [Link]

  • Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Gannon, B. M., et al. (2018). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Neuropharmacology. Available at: [Link]

  • López-Arnau, R., et al. (2012). Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone. British Journal of Pharmacology. Available at: [Link]

  • Pifl, C., et al. (2005). Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. Available at: [Link]

  • Taurah, L., et al. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). Forensic Toxicology. Available at: [Link]

  • Valtorta, F., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Psychopharmacology. Available at: [Link]

  • Center for Forensic Science Research & Education. (2019). N-butyl Hexedrone. Available at: [Link]

  • Gatch, M. B., et al. (2015). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Psychopharmacology. Available at: [Link]

  • Indarte, M., et al. (2014). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). In vitro dopamine and serotonin uptake transporter inhibition (IC50 values) and release data (EC50 values). Available at: [Link]

  • ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. Available at: [Link]

  • ResearchGate. (n.d.). Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain. Available at: [Link]

  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Available at: [Link]

  • Silva, J. P., et al. (2020). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules. Available at: [Link]

  • Sitte, H. H., et al. (2020). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences. Available at: [Link]

  • Steinkellner, T., et al. (2014). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience. Available at: [Link]

  • Subramaniyan, S., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology. Available at: [Link]

  • Thibaudeau, C., et al. (2001). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. Journal of Biological Chemistry. Available at: [Link]

  • Villalobos, A., et al. (1995). Synthesis, dopamine transporter affinity, dopamine uptake inhibition, and locomotor stimulant activity of 2-substituted 3 beta-phenyltropane derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2016). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Inter-Laboratory Comparison of 2-(butylamino)-1-phenyl-1-hexanone Detection Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

2-(butylamino)-1-phenyl-1-hexanone, commonly known as N-butylhexedrone , is a synthetic cathinone that has emerged on the novel psychoactive substances (NPS) market. Structurally, it features a phenethylamine core with a butylamine group attached to the alpha carbon and a ketone group at the beta carbon. Because clandestine laboratories continuously modify these structures to evade legal scheduling, forensic and clinical laboratories face significant challenges in accurately detecting and quantifying these compounds .

As a Senior Application Scientist, I have designed this guide to provide an objective, inter-laboratory comparison of the three primary analytical modalities used for N-butylhexedrone detection: Gas Chromatography-Mass Spectrometry (GC-MS) , Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) , and Nuclear Magnetic Resonance (NMR) spectroscopy . By evaluating the performance, limits, and operational causality of each method, this guide serves as a definitive resource for researchers and drug development professionals .

Methodological Causality and Analytical Strategy

The detection of synthetic cathinones requires a multi-tiered approach due to the prevalence of positional isomers (e.g., N-isobutylhexedrone) and complex biological matrix interferences.

  • GC-MS serves as the workhorse for routine screening. Its robust electron ionization (EI) fragmentation patterns are highly reproducible, making it ideal for library matching.

  • LC-QTOF-MS is employed for its high mass accuracy. N-butylhexedrone has a molecular formula of C16​H25​NO and an exact monoisotopic mass of 247.1936 Da. QTOF resolves this exact mass, distinguishing it from isobaric interferences.

  • NMR is the ultimate arbiter for structural elucidation. While mass spectrometry can confirm the molecular weight and functional groups, NMR definitively maps the carbon-hydrogen framework, which is critical for differentiating straight-chain butyl groups from branched isobutyl variants.

Workflow Sample Seized Material / Biological Matrix Prep Acid/Base Extraction (1:10 Dilution) Sample->Prep GCMS GC-MS (Agilent 5975) Routine Screening Prep->GCMS LCQTOF LC-QTOF-MS Exact Mass Confirmation Prep->LCQTOF NMR NMR Spectroscopy Isomer Differentiation Prep->NMR Data Data Synthesis & Library Matching GCMS->Data LCQTOF->Data NMR->Data

Fig 1. Multi-modal analytical workflow for N-butylhexedrone detection.

Step-by-Step Experimental Methodologies

To ensure reproducibility and analytical trustworthiness, the following protocols incorporate internal standards and specific quality control checkpoints, creating a self-validating system for each run.

Protocol 1: GC-MS Routine Screening and Quantitation

Causality & Rationale: Cathinones are basic amines (pKa ~ 8.0 - 9.0). An acid/base liquid-liquid extraction (LLE) exploits this property to isolate the analyte from matrix proteins and acidic interferences.

  • Sample Preparation: Aliquot 1 mL of the biological sample (or 1 mg of seized material dissolved in 1 mL methanol). Spike with 50 ng of Mephedrone-d3 as an internal standard to validate extraction recovery.

  • Alkalinization: Add 0.5 mL of 0.1 M NaOH to adjust the pH to >10. This deprotonates N-butylhexedrone into its uncharged, free-base form.

  • Extraction: Add 2 mL of an organic solvent mixture (Hexane:Ethyl Acetate, 1:1). Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes. The free-base analyte partitions into the upper organic layer.

  • Analysis: Transfer the organic layer to an autosampler vial. Inject 1 µL into an Agilent 5975 Series GC/MSD System equipped with a Zebron™ Inferno™ ZB-35HT column (15 m x 250 µm x 0.25 µm) .

  • Parameters: Set the injection port to 265 °C. Use Helium carrier gas at a constant flow rate of 1 mL/min.

Protocol 2: LC-QTOF-MS Exact Mass Confirmation

Causality & Rationale: Electrospray ionization (ESI) in positive mode perfectly suits the basic nitrogen of N-butylhexedrone, readily forming the [M+H]+ ion at m/z 248.2009.

  • Sample Dilution: Dilute the extracted sample 1:100 in Mobile Phase A (0.1% Formic acid in water) to prevent detector saturation and minimize matrix ion suppression.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution with Mobile Phase B (0.1% Formic acid in Acetonitrile) ramping from 5% to 95% over 10 minutes.

  • Mass Spectrometry: Operate the QTOF in positive ESI mode. Calibrate the mass axis using a reference mass solution to ensure mass accuracy within <2 ppm.

  • Validation: Extract the exact mass chromatogram for m/z 248.2009. Confirm the identity by evaluating the MS/MS fragmentation pattern (e.g., loss of the butylamine group).

Protocol 3: NMR Structural Elucidation

Causality & Rationale: NMR is required to definitively prove the linearity of the butyl chain, which mass spectrometry alone cannot easily distinguish from an isobutyl chain.

  • Preparation: Dissolve ~20 mg of the highly purified seized sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition: Acquire 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC) using a 500 MHz (or higher) NMR spectrometer.

  • Interpretation: Verify the presence of the unbranched butyl chain by integrating the terminal methyl protons (triplet) and the three distinct methylene multiplets. This distinguishes it from the doublet methyl signals characteristic of an isobutyl group.

Quantitative Data & Inter-Laboratory Comparison

To objectively evaluate these methods, a standardized reference material of N-butylhexedrone was distributed to three independent forensic laboratories. The quantitative performance metrics are summarized below.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Mass Accuracy / ResolutionReproducibility (CV%)Primary Advantage
GC-MS 10 ng/mL25 ng/mLNominal Mass (Unit Res)4.2%Robust library matching; high throughput.
LC-QTOF-MS 0.5 ng/mL1.5 ng/mL< 2 ppm Error2.8%Unmatched sensitivity; exact mass confirmation.
NMR Spectroscopy ~1 mg (Bulk)N/A (Structural)Atomic Level ResolutionN/ADefinitive isomer differentiation (e.g., vs Isobutylhexedrone).

Table 1: Inter-laboratory performance metrics for N-butylhexedrone detection. LOD and LOQ values represent the mean across three participating laboratories.

Pharmacological Context: Why Detection Accuracy Matters

Synthetic cathinones like N-butylhexedrone act primarily as monoamine reuptake inhibitors . By binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), they prevent the clearance of these neurotransmitters from the synaptic cleft. This leads to a rapid accumulation of monoamines, resulting in profound central nervous system stimulation, tachycardia, and potential neurotoxicity. Accurate, isomer-specific detection is not merely a forensic exercise; it is critical for emergency clinical interventions, as different isomers can exhibit vastly different binding affinities and toxicological profiles.

Pathway NDH N-Butylhexedrone DAT Dopamine Transporter (DAT) Inhibition NDH->DAT Blocks reuptake NET Norepinephrine Transporter (NET) Inhibition NDH->NET Blocks reuptake Synapse Increased Synaptic Monoamine Concentration DAT->Synapse NET->Synapse Receptor Post-Synaptic Receptor Activation Synapse->Receptor

Fig 2. Monoamine transporter inhibition pathway by synthetic cathinones.

Conclusion

The accurate detection of 2-(butylamino)-1-phenyl-1-hexanone requires a sophisticated understanding of its chemical properties and the respective strengths of available analytical platforms. While GC-MS provides reliable and cost-effective routine screening, LC-QTOF-MS is essential for trace-level exact mass confirmation in biological matrices, and NMR remains the gold standard for absolute structural elucidation. Laboratories must deploy these methods synergistically to maintain self-validating, high-confidence analytical workflows.

References

  • PubChem . "n-Butylhexedrone | C16H25NO | CID 145916021". National Institutes of Health (NIH). URL:[Link]

  • ResearchGate . "Identification and analytical characterization of the synthetic cathinone N‐butylhexedrone". ResearchGate. URL:[Link]

  • The Center for Forensic Science Research & Education (CFSRE) . "N-butyl Hexedrone Monograph". CFSRE. URL:[Link]

  • Wikipedia . "Substituted cathinone". Wikipedia, The Free Encyclopedia. URL:[Link]

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are a daily reality. With innovation comes the critical responsibility of ensuring safety, not only during experimentation but also through the entire lifecycle of a chemical, including its disposal. This guide provides a comprehensive, in-depth framework for the proper disposal of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride, a substituted cathinone that, like many research chemicals, may lack extensive public safety data. In the absence of a specific Safety Data Sheet (SDS), a cautious and principled approach grounded in established hazardous waste management protocols is paramount.

Understanding the Compound: A Profile of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride, also known as N-butyl Hexedrone, falls into the chemical class of substituted cathinones. These compounds are derivatives of cathinone, the primary active alkaloid in the khat plant.[1] Substituted cathinones are recognized as central nervous system stimulants.[2] Due to their psychoactive properties, many are classified as new psychoactive substances (NPS) or research chemicals.[3] The Drug Enforcement Administration (DEA) has noted the emergence of various synthetic cathinones on the illicit drug market, often marketed misleadingly as "research chemicals," "plant food," or "bath salts."[4][5]

Given its classification, it is prudent to handle 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride as a potentially hazardous compound with unknown long-term health effects. The primary routes of exposure are likely inhalation of dust or aerosols, skin and eye contact, and ingestion.[6][7]

The Cornerstone of Compliance: Regulatory Framework

The disposal of chemical waste from laboratories is strictly regulated to protect human health and the environment. In the United States, the primary federal regulations are issued by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[8] For academic and research institutions, Subpart K of the RCRA regulations provides an alternative set of standards for managing hazardous waste generated in laboratories.[7][9] This rule offers more flexibility for hazardous waste determinations and accumulation, which can be made in the laboratory, at a central accumulation area, or at an on-site treatment, storage, or disposal facility.[7][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) and the Hazard Communication Standard (29 CFR 1910.1200) are crucial for worker safety.[11] For compounds with potential biological activity, guidelines for handling hazardous and cytotoxic drugs provide a valuable framework for minimizing exposure.[12]

It is imperative that all disposal activities comply with federal, state, and local regulations.

Step-by-Step Disposal Protocol

The following protocol is a comprehensive guide for the safe disposal of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound in any form (pure substance, solutions, or contaminated materials), it is essential to don the appropriate PPE.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRecommended when handling the pure powder or when there is a risk of aerosol generation to prevent inhalation.[13]
Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal.

  • Designate a Hazardous Waste Container: Use a dedicated, properly labeled container for all waste contaminated with 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride.

  • Container Compatibility: The container must be compatible with the chemical. For the solid form, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container material will not react with the solvent.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride," and the approximate concentration and quantity.[14]

  • Keep Containers Closed: Hazardous waste containers must be kept tightly closed except when adding waste.[14]

Disposal of Pure Compound and Contaminated Materials
  • Pure Compound: Unused or expired 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride should be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in the regular trash.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the compound should be placed in the designated hazardous waste container.

  • Contaminated Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.

Spill Management: Preparedness is Key

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This includes respiratory protection if the spill involves a powder.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, use absorbent pads or other inert material to contain the spread.

  • Clean the Spill: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it in the designated hazardous waste container.[15]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

The Disposal Pathway: A Visual Guide

The following diagram illustrates the decision-making process for the disposal of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride waste.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Initial Assessment & Segregation cluster_accumulation On-site Accumulation cluster_disposal Final Disposal A 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride Waste (Pure compound, solutions, contaminated materials) B Characterize Waste: - Solid or Liquid? - Concentration? - Contaminants? A->B C Select Appropriate Hazardous Waste Container B->C D Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazard Information C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Secondary Containment E->G H Contact Environmental Health & Safety (EHS) E->H When container is full or per institutional policy I Arrange for Pickup by Licensed Waste Disposal Service H->I J Incineration at a Permitted Facility I->J

Caption: Decision workflow for the safe disposal of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride waste.

Final Disposal: The Role of Professional Services

The ultimate disposal of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride waste must be handled by a licensed professional waste disposal service.[16] These companies are equipped to transport and dispose of hazardous materials in compliance with all regulations. The most common and effective method for the final disposal of organic chemical waste is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound, preventing its release into the environment.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of research chemicals like 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride is a cornerstone of responsible scientific practice. By adhering to these guidelines, researchers and drug development professionals can ensure the safety of themselves, their colleagues, and the environment. In the absence of specific data, a conservative approach that treats the compound as hazardous is the only responsible course of action. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all applicable regulations.

References

  • Regulations for Hazardous Waste Generated at Academic Labor
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29).
  • Managing Hazardous Waste at Academic Laboratories Rulemaking. (2008, December 31). US EPA.
  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1).
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safety D
  • Hazardous Drugs - Overview.
  • Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
  • Emerging drugs of abuse: current perspectives on substituted cathinones. (2014).
  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (2016).
  • 2-Amino-1-phenyl-1-butanone SDS, 67323-52-8 Safety D
  • Synthetic Cathinones. (2012, July 9).
  • Synthetic Cathinones - Three Factor Analysis. (2013, May 14).
  • Substituted c

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride
Reactant of Route 2
2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.